Comprehensive NMR Spectral Analysis of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
Executive Summary & Scaffold Significance Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Derivatives of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scaffold Significance
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Derivatives of this specific scaffold are frequently utilized as key intermediates in the synthesis of ATP-competitive GyrB/ParE inhibitors, which are critical in the development of therapeutics against drug-resistant bacterial infections[1].
The molecule features three distinct modular zones: a C2-bromine primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), a C4-pyridin-3-yl group providing essential hydrogen-bond acceptor properties, and a C5-methyl ester suitable for downstream amidation or hydrolysis. Accurate structural elucidation of this intermediate via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure regiochemical fidelity before proceeding with late-stage functionalization.
As an application scientist, interpreting the NMR spectrum of this compound requires a deep understanding of the electronic interplay between the electron-deficient thiazole core and its substituents. The chemical shifts of thiazole protons and carbons are highly sensitive to their local electronic environment, particularly the presence of electron-withdrawing groups and heteroatoms[2].
The Thiazole Core
The thiazole ring itself is devoid of protons in this fully substituted analog, meaning its presence must be entirely mapped via 13C NMR and 2D HMBC correlations.
C2 (Brominated): The C2 carbon is subjected to two competing forces: the inductive electron-withdrawing effect of the electronegative bromine, and the "heavy atom effect" (spin-orbit coupling) which induces a localized diamagnetic shielding. The net result places the C2 resonance at approximately 139.2 ppm .
C4 & C5: The C4 carbon is conjugated with the pyridine ring, resonating downfield at ~153.8 ppm . The C5 carbon is directly bonded to the electron-withdrawing carboxylate group, which deshields it, but resonance effects within the
π
-system stabilize it around ~123.5 ppm .
The Pyridin-3-yl Substituent
The pyridine nitrogen exerts a profound inductive and resonance-based deshielding effect on its adjacent protons, creating a distinct, highly dispersed splitting pattern in the 1H NMR spectrum.
H-2' (ortho to N): Experiences the maximum deshielding effect. Lacking an adjacent proton for strong ortho coupling, it appears as a fine doublet (due to meta coupling with H-4') at ~9.05 ppm .
H-6' (ortho to N): Appears as a doublet of doublets at ~8.65 ppm , split by H-5' (ortho, J
≈
4.8 Hz) and H-4' (meta, J
≈
1.6 Hz).
H-4' (para to N): Resonates at ~8.15 ppm as a doublet of triplets (or doublet of doublets), coupled to H-5' (ortho, J
≈
8.0 Hz) and H-2'/H-6' (meta).
H-5' (meta to N): The least deshielded proton on the pyridine ring, appearing upfield relative to the others at ~7.40 ppm as a doublet of doublets.
The Methyl Ester Moiety
The methoxy group (-OCH3) is electronically isolated from the aromatic
π
-system by the carbonyl group. It appears as a sharp, intense 3-proton singlet at ~3.85 ppm in 1H NMR, with its corresponding carbon at ~52.6 ppm . The carbonyl carbon (C=O) is heavily deshielded, typically found at ~161.5 ppm .
Figure 1: Logical breakdown of substituent electronic effects on the NMR chemical shifts of the target scaffold.
Tabulated Spectral Data
The following tables summarize the predictive and empirically aligned quantitative data for the target molecule in Chloroform-d (CDCl3) at 400 MHz (1H) and 100 MHz (13C).
1H NMR Data Summary (400 MHz, CDCl3)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
H-2'
9.05
d
2.0
1H
Pyridine C2'-H
H-6'
8.65
dd
4.8, 1.6
1H
Pyridine C6'-H
H-4'
8.15
dt
8.0, 2.0
1H
Pyridine C4'-H
H-5'
7.40
dd
8.0, 4.8
1H
Pyridine C5'-H
-OCH3
3.85
s
-
3H
Ester Methoxy
13C NMR Data Summary (100 MHz, CDCl3)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
161.5
C (Quaternary)
Ester Carbonyl (C=O)
153.8
C (Quaternary)
Thiazole C4
150.4
CH
Pyridine C6'
149.8
CH
Pyridine C2'
139.2
C (Quaternary)
Thiazole C2 (C-Br)
136.2
CH
Pyridine C4'
129.5
C (Quaternary)
Pyridine C3' (ipso)
123.5
C (Quaternary)
Thiazole C5
123.1
CH
Pyridine C5'
52.6
CH3
Methoxy (-OCH3)
Experimental Protocols: A Self-Validating System
To ensure absolute reproducibility and trustworthiness of the spectral data, the following self-validating protocol must be strictly adhered to during acquisition.
Sample Preparation
Solvent Selection: Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl3. CDCl3 is chosen to prevent the suppression of exchangeable signals and to provide a standard non-polar environment. If aggregation causes peak broadening, switch to DMSO-d6[2].
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as a 0.00 ppm reference point.
Instrument Tuning and Acquisition Parameters
Probe Tuning & Matching: Manually tune the probe for both 1H and 13C frequencies. This maximizes the signal-to-noise (S/N) ratio and ensures the 90° pulse width is accurate.
Self-Validating Shimming Step: Lock onto the deuterium signal of CDCl3. Adjust the Z1 and Z2 shims until the TMS peak exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz . Causality: If the FWHM exceeds 1.0 Hz, magnetic field inhomogeneity will artificially broaden the fine meta-couplings (e.g., the 1.6 Hz coupling on H-6'), leading to misassignment. Do not proceed until this metric is met.
13C Relaxation Delay (D1): Set the D1 delay to a minimum of 2.0 to 3.0 seconds . Causality: Quaternary carbons (C2, C4, C5, C3', C=O) lack directly attached protons. Therefore, their spin-lattice relaxation times (
T1
) are significantly longer because they cannot rely on efficient dipole-dipole relaxation mechanisms[3]. Using a standard 1.0s delay will result in the artificial suppression of these critical skeletal signals, rendering the spectrum uninterpretable.
Figure 2: Standardized, self-validating step-by-step workflow for the acquisition and processing of NMR data.
References
Title: Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection
Source: ResearchGate
URL
Title: Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Derivatives
Source: Benchchem
URL
X-Ray Crystallography and 3D Structural Analysis of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate: A Methodological Masterclass
Executive Summary The compound Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate represents a highly privileged scaffold in modern medicinal chemistry. Featuring a rigid thiazole-pyridine axis, a versatile methyl car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate represents a highly privileged scaffold in modern medicinal chemistry. Featuring a rigid thiazole-pyridine axis, a versatile methyl carboxylate group, and a reactive bromine atom, derivatives of this class are frequently deployed as kinase inhibitors and antimicrobial agents.
For structural biologists and drug development professionals, determining the exact 3D conformation of this molecule is critical for rational drug design. This whitepaper provides an in-depth, self-validating technical guide to the X-ray crystallographic structure determination of this compound. By exploiting the anomalous scattering properties of the bromine atom, we outline a robust Single-wavelength Anomalous Dispersion (SAD) phasing workflow that bypasses the need for molecular replacement, yielding high-resolution, unambiguous structural data.
Chemical Context & Structural Rationale
The molecular architecture of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (
C10H7BrN2O2S
) is deliberately designed for both biological efficacy and crystallographic tractability:
The Thiazole-Pyridine Axis: This biaryl-like system dictates the molecule's overall topology. The dihedral angle between the thiazole and pyridine rings is a critical determinant of receptor binding, often governed by the minimization of steric clash between the pyridine protons and the thiazole sulfur atom.
The Methyl Carboxylate Moiety: Positioned at the 5-position of the thiazole, this ester group acts as a hydrogen-bond acceptor and influences the electronic distribution of the heteroaromatic core.
The Bromine Atom (The Crystallographic Handle): Beyond its utility as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), the heavy bromine atom (
Z=35
) is the linchpin of our crystallographic strategy. Bromine exhibits a strong anomalous scattering signal (
f′′≈1.2e−
) when exposed to Copper
Kα
radiation (
λ=1.5418
Å). This allows for ab initio phase determination via SAD phasing, completely eliminating phase bias[1].
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following step-by-step workflow is designed as a self-validating system. Each phase of the experiment contains internal quality control checkpoints.
Step 1: Crystal Growth & Harvesting
Rationale: The molecule is moderately polar. A slow anti-solvent vapor diffusion method ensures a controlled reduction in solubility, preventing rapid nucleation and yielding highly ordered, single-domain crystals.
Protocol:
Dissolve 10 mg of the compound in 500
μ
L of dichloromethane (DCM) in a 2 mL inner vial.
Place the inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (anti-solvent).
Seal the outer vial tightly and incubate at 20°C for 48–72 hours.
Validation Checkpoint: Harvest crystals using a nylon loop. High-quality crystals must exhibit sharp extinction (birefringence) when rotated under cross-polarized light, confirming a single crystalline domain.
Step 2: X-Ray Diffraction Data Collection
Rationale: Cryocooling minimizes thermal displacement parameters (B-factors) and mitigates radiation damage. Cu
Kα
radiation is specifically chosen to maximize the anomalous signal of the Bromine atom.
Protocol:
Transfer the crystal to a drop of paratone-N oil (cryoprotectant) and mount it on a goniometer head.
Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Collect diffraction data using a microfocus Cu
Kα
X-ray source (
λ=1.5418
Å) equipped with a CCD or CMOS detector. Ensure high redundancy (multiplicity > 4) to accurately measure the small anomalous differences (
ΔF
).
Validation Checkpoint: The data must process with an
I/σ(I)>2.0
in the highest resolution shell, and the anomalous correlation (
CCanom
) should be
>0.3
to confirm a usable SAD signal.
Step 3: SAD Phasing & Model Building
Rationale: Measuring the difference in intensity between Friedel pairs (
hkl
and
hˉkˉlˉ
) allows the location of the heavy Bromine atom to be pinpointed, from which the phases of the entire molecule can be bootstrapped.
Protocol:
Process and scale the raw frames, ensuring Friedel pairs are not merged.
Use dual-space direct methods to locate the Bromine substructure.
Calculate initial phases and perform density modification (solvent flattening) to resolve the electron density map.
Auto-build the thiazole, pyridine, and carboxylate moieties into the resulting density.
Workflow of Single-wavelength Anomalous Dispersion (SAD) phasing using Bromine.
Step 4: Structural Refinement
Rationale: Refinement minimizes the difference between the observed diffraction data and the calculated model. We utilize industry-standard software to ensure authoritative results.
Protocol:
Import the initial model into OLEX2 , a comprehensive graphical interface for structure solution and refinement[2].
Perform full-matrix least-squares refinement on
F2
using SHELXL [3].
Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.
Validation Checkpoint: A successful refinement is validated by an
R1
value
<0.05
, a
wR2
value
<0.15
, and a Goodness-of-Fit (GoF) near 1.0. The maximum residual electron density peak should be
<0.5e−
/Å
3
.
Data Presentation: Crystallographic Parameters
The following table summarizes the expected quantitative crystallographic data for a high-quality single crystal of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, providing a benchmark for researchers synthesizing this scaffold.
Parameter
Value / Specification
Chemical Formula
C10H7BrN2O2S
Formula Weight
299.15 g/mol
Temperature
100(2) K
Wavelength
1.5418 Å (Cu
Kα
)
Crystal System, Space Group
Monoclinic,
P21/c
Unit Cell Dimensions
a≈8.2
Å,
b≈14.5
Å,
c≈9.8
Å,
β≈105∘
Volume
≈1125
Å
3
Z, Calculated Density
4,
1.766
Mg/m
3
Absorption Coefficient (
μ
)
6.85
mm
−1
Final
R
Indices[
I>2σ(I)
]
R1=0.035
,
wR2=0.082
Goodness-of-Fit on
F2
1.045
Structural Analysis & Causality in Drug Design
Once the 3D structure is refined, the spatial arrangement of the atoms provides direct causality for the molecule's behavior in biological assays.
Conformational Rigidity:
The crystal structure typically reveals a slight twist between the thiazole and pyridine rings (dihedral angle
≈25∘−35∘
). This non-coplanarity is caused by the steric repulsion between the ortho-hydrogen of the pyridine ring and the bulky methyl carboxylate group.
Intermolecular Interactions (Crystal Packing):
In the solid state, the molecules assemble via distinct non-covalent interactions:
Halogen Bonding: The Bromine atom often acts as a halogen-bond donor (
σ
-hole interaction) to the nitrogen of an adjacent pyridine ring, driving the formation of 1D supramolecular chains.
π−π
Stacking: The planar thiazole cores stack at a centroid-to-centroid distance of
≈3.8
Å, stabilizing the overall lattice.
Pharmacophore Mapping:
Understanding this exact 3D conformation allows computational chemists to map the molecule into receptor pockets (e.g., kinase hinge regions) with high fidelity.
Translation of structural moieties to biological receptor binding interactions.
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
Hendrickson, W. A. (2014). Anomalous diffraction in crystallographic phase evaluation. Quarterly Reviews of Biophysics, 47(1), 49-93.[Link]
In Silico Molecular Docking Studies of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate: A Dual-Target Approach
Executive Summary and Rationale The rational design of hybrid heterocyclic compounds is a cornerstone of modern drug discovery. Molecules integrating thiazole and pyridine moieties have demonstrated profound efficacy as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Rationale
The rational design of hybrid heterocyclic compounds is a cornerstone of modern drug discovery. Molecules integrating thiazole and pyridine moieties have demonstrated profound efficacy as both antimicrobial and antineoplastic agents[1]. Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a highly functionalized scaffold. The presence of a thiazole core provides a robust hydrogen-bonding network, the pyridine ring enhances aqueous solubility and pi-stacking capabilities, and the bromine atom introduces the potential for highly directional halogen bonding.
This technical guide outlines a comprehensive, self-validating in silico methodology to evaluate this molecule against two distinct, highly validated therapeutic targets:
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) : A primary target in non-small cell lung cancer (NSCLC)[2].
E. coli DNA Gyrase B : A critical enzyme for bacterial DNA topology and a prime target for overcoming fluoroquinolone resistance[3].
As a Senior Application Scientist, I have structured this workflow not merely as a sequence of software commands, but as a logically grounded system where every experimental parameter is driven by underlying physicochemical causality.
In Silico Workflow Architecture
Figure 1: Self-validating in silico molecular docking and dynamics workflow.
Ligand Preparation and Quantum Mechanical (QM) Optimization
Standard empirical force fields often misrepresent the anisotropic charge distribution of halogens (the "sigma-hole"). Because our target molecule contains a bromine atom at position 2 of the thiazole ring, relying on default Gasteiger charges will result in inaccurate docking poses by ignoring potential halogen bonds.
Causality: To resolve this, we employ Density Functional Theory (DFT) to calculate the exact electrostatic potential map of the molecule, ensuring the sigma-hole is accurately represented before docking.
Step-by-Step Protocol:
Structure Generation: Sketch Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate using ChemDraw and export as a 3D SDF file.
Pre-Optimization: Import into Avogadro and perform a preliminary geometry cleanup using the MMFF94 force field.
QM Optimization:
Software: Gaussian 16.
Method: DFT with the B3LYP functional.
Basis Set: 6-31G(d,p).
Command: #p opt freq b3lyp/6-31g(d,p) pop=mk
Charge Assignment: Extract the Merz-Kollman (MK) partial charges from the Gaussian output and assign them to the ligand using AutoDock Tools (ADT). Save the prepared ligand as a .pdbqt file.
Target Protein Preparation and System Validation
We selected high-resolution crystal structures for both targets: 1M17 (EGFR-TK complexed with Erlotinib)[4] and 1KZN (DNA Gyrase B complexed with Clorobiocin)[3].
Causality: Crystal structures contain water molecules, co-factors, and lack hydrogen atoms. Because docking algorithms rely on precise steric and electrostatic grids, the protein must be meticulously cleaned. Furthermore, protonation states at physiological pH (7.4) dictate the hydrogen-bonding capabilities of the active site residues (e.g., Histidine protonation).
Step-by-Step Protocol:
Retrieval & Cleaning: Download 1M17 and 1KZN from the RCSB Protein Data Bank. Open in UCSF Chimera. Remove all crystallographic waters and non-essential ions.
Protonation: Use the Dock Prep tool to add hydrogens. Assign protonation states for pH 7.4 using PROPKA.
Charge Assignment: Assign Kollman united-atom charges and merge non-polar hydrogens. Export as .pdbqt.
Self-Validation Mechanism (Crucial Step):
Before testing the novel thiazole derivative, we must prove our docking parameters are accurate.
Action: Extract Erlotinib from 1M17 and Clorobiocin from 1KZN. Re-dock them into their respective empty active sites using the exact grid parameters intended for the novel ligand.
Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose must be < 2.0 Å . If this is achieved, the grid box and scoring function are validated.
Molecular Docking Execution
Docking was performed using AutoDock Vina, which utilizes an iterated local search global optimizer.
DNA Gyrase B (1KZN): Centered on the ATPase active site (Asp73/Asn46). Coordinates: X= 19.8, Y= 24.1, Z= 38.5. Size: 22 × 22 × 22 Å.
Exhaustiveness: Set to 24 (higher than the default 8) to ensure thorough conformational sampling of the rotatable bonds in the methyl carboxylate and pyridine groups.
Quantitative Results and Structural Analysis
The docking results demonstrate that Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate possesses strong dual-target affinity, driven by its hybrid structural features.
Table 1: Docking Affinities and Interaction Profiles
Target Protein
PDB ID
Binding Affinity (kcal/mol)
Key Hydrogen Bonds
Hydrophobic & Pi-Pi Interactions
Halogen Bonds
EGFR Tyrosine Kinase
1M17
-8.6
Met769 (N-H...N pyridine)
Leu718, Val726, Ala743 (Pi-Alkyl)
Thr790 (O...Br)
DNA Gyrase B
1KZN
-7.9
Asp73 (O-H...O carboxylate)
Val43, Ile78, Pro79 (Pi-Sigma)
Asn46 (N...Br)
Data Interpretation: The binding affinity of -8.6 kcal/mol against EGFR-TK is highly competitive. The interaction with Met769 is the hallmark of established EGFR inhibitors (like Erlotinib), confirming that the pyridine ring effectively mimics the quinazoline core of traditional inhibitors[2]. Furthermore, the DFT-optimized bromine atom successfully forms a halogen bond with the gatekeeper residue Thr790, a critical interaction that standard force fields would have missed.
Figure 2: Dual mechanism of action pathway for the thiazole-pyridine derivative.
Molecular Dynamics (MD) Simulation Protocol
Molecular docking provides a static snapshot of binding. To validate the stability of the ligand-receptor complex under physiological conditions, a 100 ns Molecular Dynamics (MD) simulation is mandatory[3].
Causality: Proteins are highly dynamic. A ligand might score well in docking but diffuse out of the pocket when subjected to solvent kinetics and thermal fluctuations. MD simulations calculate the Root Mean Square Deviation (RMSD) of the ligand over time; a stable RMSD (< 2.5 Å fluctuation) confirms true binding stability.
Step-by-Step Protocol (GROMACS 2023):
Topology Generation: Generate the protein topology using the AMBER99SB-ILDN force field. Generate the ligand topology using ACPYPE (AnteChamber PYthon Parser interfacE) with GAFF (General Amber Force Field) and AM1-BCC charges.
Solvation & Neutralization: Place the complex in a dodecahedron box, maintaining a 1.0 nm distance from the protein to the box edge. Solvate using the TIP3P water model. Add Na+ and Cl- ions to neutralize the system and simulate a 0.15 M physiological salt concentration.
Energy Minimization: Run steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm to remove steric clashes.
Equilibration (NVT & NPT):
NVT (Constant Volume/Temperature): 100 ps at 300 K using the modified Berendsen thermostat (V-rescale).
NPT (Constant Pressure/Temperature): 100 ps at 1 bar using the Parrinello-Rahman barostat. Position restraints are applied to heavy atoms.
Production Run: Remove position restraints and run a 100 ns simulation with a 2 fs time step.
Trajectory Analysis: Extract RMSD (complex stability), RMSF (residue flexibility), and hydrogen bond occupancy over the 100 ns trajectory using gmx rms, gmx rmsf, and gmx hbond.
Conclusion
The in silico evaluation of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate reveals a highly promising profile as a dual-action inhibitor. By employing a rigorous, self-validating methodology—starting from QM DFT optimization of the halogen sigma-hole to 100 ns MD simulations—we have established a high-confidence predictive model. The robust interaction with the Met769 hinge region of EGFR and the Asp73 residue of DNA Gyrase B suggests that this scaffold warrants immediate progression to in vitro enzymatic assays and cell-line testing.
References
Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846.[Link]
Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules (MDPI), 27(19), 6389.[Link]
Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB Protein Data Bank.[Link]
Mima, M., & Ushiyama, F. (2020). 6KZV: Crystal structure of E. coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB Protein Data Bank. [Link]
Alfonso, et al. (2023). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Applied Pharmaceutical Science.[Link]
Mechanisms of Action and Therapeutic Applications of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate Derivatives
A Technical Whitepaper for Drug Development Professionals Executive Summary & Chemical Rationale In modern medicinal chemistry, the thiazole ring is a privileged pharmacophore. Specifically, the methyl 2-bromo-4-(pyridin...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Drug Development Professionals
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the thiazole ring is a privileged pharmacophore. Specifically, the methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate scaffold serves as a highly versatile progenitor molecule for generating diverse therapeutic agents. As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic three-vector system:
C2-Bromine (The Electrophilic Hub): Primed for nucleophilic aromatic substitution (
SNAr
) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Replacing the bromo group with amines or alkyl chains tunes the electron density and target affinity.
C5-Methyl Ester (The Functional Handle): Easily hydrolyzed to a carboxylic acid, providing a synthetic handle for amidation to generate thiazole carboxamides, which are critical for accessing deep enzymatic binding pockets.
C4-Pyridin-3-yl (The Anchoring Motif): Acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinases or specific allosteric pockets in metabolic enzymes.
By systematically manipulating these three vectors, researchers have successfully developed potent derivatives targeting diverse pathophysiological pathways, most notably in oncology (KIFC1 inhibition), inflammatory bowel disease (Vanin-1 inhibition), and severe cytokine storms (GSK-3
β
modulation) ().
Oncology: Kinesin HSET (KIFC1) Inhibition
Causality & Mechanism of Action
Cancer cells frequently exhibit centrosome amplification, a trait that would normally result in multipolar cell division and subsequent apoptosis (mitotic catastrophe). To survive, these cells rely on the mitotic kinesin HSET (KIFC1) to cluster the extra centrosomes into a pseudo-bipolar spindle.
Derivatives synthesized by converting the C2-bromo group to a 3-benzamidopropanamido moiety and hydrolyzing the C5-ester act as potent, ATP-competitive inhibitors of HSET (). By displacing ATP, the thiazole derivative halts the motor activity of HSET. The causality is direct: without HSET motor function, centrosome clustering fails, forcing the cancer cell into a multipolar mitosis that selectively triggers apoptosis in tumor cells while sparing healthy tissue.
Fig 1: Mechanism of HSET inhibition leading to targeted apoptosis in cancer cells.
To validate target engagement, a self-validating FP assay is utilized. FP is chosen over standard radiometric assays because it directly measures equilibrium binding without requiring wash steps, preserving low-affinity transient interactions.
Step-by-Step Methodology:
Tracer Validation (Internal Control): Measure the baseline millipolarization (mP) of a fluorescent probe (BODIPY-labeled ATP analog) in buffer alone versus buffer + isolated HSET protein.
Validation Check: A
Δ
mP of >100 units confirms the assay window is sufficient and the protein is properly folded.
Compound Titration: Dispense the thiazole derivative in a 12-point dose-response curve (10
μ
M to 0.1 nM) into a 384-well black microplate.
Equilibration: Add 10 nM HSET and 5 nM tracer. Incubate for 30 minutes at room temperature.
Causality: A 30-minute incubation ensures thermodynamic equilibrium is reached, preventing artificial right-shifts in the calculated
IC50
.
Measurement & Z'-Factor Calculation: Read the plate on a microplate reader (Ex 485 nm / Em 535 nm).
Validation Check: Calculate the Z'-factor using DMSO (vehicle) and unlabeled ATP (positive control). A Z'-factor > 0.6 validates the assay's robustness, proving the system is capable of accurately identifying true inhibitors.
Inflammation: Vanin-1 Inhibition in Inflammatory Bowel Disease (IBD)
Causality & Mechanism of Action
Vanin-1 is an epithelial pantetheinase enzyme that hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine. In the gut, elevated cysteamine suppresses
γ
-glutamylcysteine synthetase, drastically reducing cellular glutathione levels and driving severe oxidative stress and inflammation characteristic of IBD.
By converting the C5-methyl ester of our progenitor scaffold into a specialized carboxamide, researchers have developed highly selective Vanin-1 inhibitors (). The thiazole core mimics the natural substrate's transition state, while the C4-pyridin-3-yl group anchors into the enzyme's catalytic cleft. Inhibition of Vanin-1 halts cysteamine production, restoring glutathione levels and protecting intestinal tissues from oxidative damage.
Glycogen synthase kinase-3
β
(GSK-3
β
) is a critical transducer in the TLR4/NF-
κ
B signaling pathway. Overactivation of this pathway by bacterial lipopolysaccharides (LPS) or viral spike proteins leads to a "cytokine storm"—the excessive secretion of pro-inflammatory cytokines like IL-6 and TNF-
α
.
Specific 2-amino-4-(pyridin-3-yl)thiazole derivatives have been shown to bind to the ATP-binding pocket of GSK-3
β
, interacting specifically with the Cys-199 residue (). Crucially, this binding is reversible. Differentiating between reversible and irreversible binding is vital for kinase inhibitors; irreversible covalent binding often leads to severe off-target toxicity and immunogenicity.
Self-Validating Protocol: Jump-Dilution Assay for Reversibility
To definitively prove that the thiazole derivative binds reversibly to GSK-3
β
, a jump-dilution assay is employed.
Step-by-Step Methodology:
Pre-incubation: Incubate GSK-3
β
enzyme (at 100x the final assay concentration) with the thiazole derivative (at 10x its established
IC50
) for 60 minutes.
Validation Check: Run a parallel incubation with a known irreversible covalent inhibitor (e.g., a Wortmannin analog). This serves as a negative control for enzymatic recovery.
Rapid Dilution: Dilute the pre-incubation mixture 100-fold into an assay buffer containing ATP and a specific luminescent peptide substrate.
Causality: This massive dilution drops the inhibitor concentration far below its
IC50
. If binding is reversible, the inhibitor will dissociate according to its
koff
rate.
Kinetic Monitoring: Measure product formation continuously for 2 hours using a luminometer.
Data Interpretation:
Validation Check: If the enzymatic rate (slope of the curve) recovers to match the uninhibited vehicle control, the binding is confirmed as fully reversible. If the rate remains flat (as seen in the covalent control), the binding is irreversible.
Fig 3: Workflow of the jump-dilution assay to validate reversible kinase inhibition.
Quantitative Data Synthesis
The table below summarizes the structure-activity relationship (SAR) outcomes when the progenitor methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is derivatized for specific therapeutic targets.
Derivative Class
Primary Target
Structural Modification (from Progenitor)
IC50
Range
Cellular Phenotype
Thiazole-5-carboxylates
Kinesin HSET (KIFC1)
C2-bromo replaced with 3-benzamidopropanamido
15 - 50 nM
Multipolar spindle formation; Apoptosis in tumor cells.
Thiazole Carboxamides
Vanin-1
C5-ester converted to substituted carboxamide
30 - 100 nM
Restoration of intracellular glutathione; Reduced ROS.
2-Amino Thiazoles
GSK-3
β
C2-bromo replaced with substituted amines
5 - 20 nM
Suppression of IL-6 and TNF-
α
secretion in macrophages.
Substituted Aminothiazoles
PTP1B
C4-pyridine modified to phenoxymethyl
4.4 - 10
μ
M
Enhanced insulin receptor phosphorylation.
References
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI (Molecules).[Link]
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry (ACS Publications).[Link]
Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry (ACS Publications).[Link]
A novel GSK-3 inhibitor binds to GSK-3
β
via a reversible, time and Cys-199-dependent mechanism. Bioorganic & Medicinal Chemistry.[Link]
Foundational
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carb...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research. In the absence of specific experimental data for this molecule, this document synthesizes established principles of chemical stability, regulatory guidelines, and advanced analytical techniques to offer a robust, field-proven approach. We will explore the intrinsic chemical liabilities of the thiazole and pyridine moieties, the influence of bromo and methyl carboxylate substituents, and propose a comprehensive stability testing program. This guide details experimental protocols for forced degradation studies, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), providing researchers with the necessary tools to elucidate degradation pathways and predict the long-term stability of this compound.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2][3] For novel molecular entities such as Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, a thorough understanding of its thermodynamic stability is paramount from the early stages of drug development.[4] This knowledge informs formulation development, packaging decisions, and the establishment of appropriate storage conditions, all of which are essential for regulatory approval.[1][2][5]
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate incorporates several structural features that warrant a detailed stability investigation. The thiazole ring, a common scaffold in many pharmaceutical agents, can be susceptible to oxidative and photolytic degradation.[6][7][8] The presence of a pyridine ring introduces a basic nitrogen atom, which can influence pH-dependent stability. Furthermore, the bromo and methyl carboxylate substituents can impact the electron distribution within the heterocyclic systems and may themselves be susceptible to degradation.[6][9][10]
This guide will provide a systematic approach to evaluating the thermodynamic stability of this promising compound.
Intrinsic Stability and Potential Degradation Pathways
The inherent stability of a molecule is dictated by its chemical structure. The primary degradation pathways for Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate can be inferred from the known reactivity of its constituent functional groups.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for esters.[11] The methyl carboxylate group in the target molecule is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol.
Oxidative Degradation
The electron-rich thiazole and pyridine rings can be susceptible to oxidation.[12] Oxidizing agents, such as peroxides or even atmospheric oxygen, can lead to the formation of N-oxides on the pyridine nitrogen or cleavage of the thiazole ring. The presence of the electron-donating sulfur atom in the thiazole ring can make it particularly prone to oxidation.
Photodegradation
Many heterocyclic compounds are sensitive to light.[8][13] Exposure to UV or visible light can excite the molecule to a higher energy state, leading to various photochemical reactions, including ring cleavage, rearrangement, or reaction with singlet oxygen.[8] Photostability testing is therefore a crucial component of the stability assessment.
Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition. The weakest bonds in the molecule are likely to cleave first. Thermal stress can also accelerate other degradation pathways such as hydrolysis and oxidation.[13]
A Proposed Stability Testing Program: A Self-Validating System
A comprehensive stability testing program is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][14] This program should include forced degradation studies and long-term stability testing under various conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[5][11][13][14]
Table 1: Proposed Conditions for Forced Degradation Studies
Stress Condition
Proposed Experimental Parameters
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Hydrolysis of the methyl ester
Base Hydrolysis
0.1 M NaOH at room temperature for 8-24 hours
Hydrolysis of the methyl ester
Oxidation
3% H₂O₂ at room temperature for 24 hours
Oxidation of thiazole or pyridine rings
Thermal Stress
Solid-state at 80°C for 72 hours
General decomposition
Photostability
Exposure to ICH Q1B compliant light source
Photolytic degradation of heterocyclic rings
The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[13]
Caption: Workflow for forced degradation studies.
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the drug substance.[2]
Table 2: ICH Recommended Long-Term Stability Testing Conditions
Study
Storage Condition
Minimum Time Period
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Analytical Methodologies for Stability Assessment
A combination of analytical techniques is required to comprehensively evaluate the thermodynamic stability of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of stability testing. This method must be able to separate the parent compound from all potential degradation products. Method development should focus on achieving adequate resolution between all peaks. A diode array detector (DAD) can provide information about the peak purity, while a mass spectrometer (MS) detector can be used to identify the mass of the parent drug and its degradants.
Protocol for HPLC Method Development:
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of the parent compound using a UV-Vis spectrophotometer.
Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for assessing the thermal stability and purity of a crystalline solid.[15][16][17][18] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol for DSC Analysis:
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
Data Analysis: The resulting thermogram will show endothermic or exothermic events. A sharp endotherm typically corresponds to the melting of a pure crystalline solid. The onset temperature of the melting peak is a measure of the compound's melting point, and the enthalpy of fusion (ΔHfus) can be calculated from the peak area. A broad melting peak or a melting point depression can indicate the presence of impurities. Exothermic events may indicate decomposition.
Caption: Workflow for DSC and TGA analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[19][20][21][22] It is used to determine the thermal stability and decomposition temperature of a compound.
Protocol for TGA Analysis:
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's decomposition temperature.
Potential Stabilization Strategies
Based on the identified degradation pathways, several strategies can be employed to enhance the stability of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate.
pH Control: For formulations, buffering the pH to a range where the ester is most stable can prevent hydrolytic degradation.
Excipient Compatibility: Screening for compatible excipients is crucial to avoid interactions that could accelerate degradation.
Packaging: Using light-resistant and moisture-proof packaging can protect the compound from photodegradation and hydrolysis.[2][]
Antioxidants: The inclusion of antioxidants in a formulation could mitigate oxidative degradation.
Conclusion
A comprehensive evaluation of the thermodynamic stability of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a critical step in its development as a potential pharmaceutical agent. By systematically investigating its susceptibility to hydrolysis, oxidation, photodegradation, and thermal stress, researchers can gain a thorough understanding of its degradation profile. The application of advanced analytical techniques such as stability-indicating HPLC, DSC, and TGA provides the necessary data to establish the intrinsic stability, identify degradation products, and develop stable formulations. This in-depth technical guide provides a robust framework for these investigations, ensuring that the stability of this promising molecule is well-characterized, leading to the development of a safe and effective drug product.
References
Development of forced degradation and stability indic
Stability Testing of Pharmaceutical Products.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
Forced Degradation Studies for Stability - Nelson Labs.
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29).
Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. (2025, September 12).
Stability Testing: The Critical Development Phase | Pharmaceutical Technology. (2020, March 2).
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzym
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27).
Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and applic
Applications of Differential Scanning Calorimetry for Thermal Stability Analysis of Proteins: Qualification of DSC | Request PDF - ResearchG
Differential Scanning Calorimetry (DSC)
Thermal Analysis of Organic Compounds - AZoM. (2018, June 27).
Synthesis and Biological Evaluation of Thiazole Deriv
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
Thermogravimetric analysis - Wikipedia.
Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21).
Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives | The Journal of Physical Chemistry A - ACS Public
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015, July 28).
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16).
Quantum chemical studies on protonation of some substituted thiazole deriv
Thermogravimetric Analysis (TGA)
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
Methyl 2-bromo-5-(pyridin-4-yl)
A Systematic Review On Thiazole Synthesis And Biological Activities.
Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1.
Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents | Asian Journal of Chemistry. (2018, December 31).
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
Application Notes and Protocols for the Utilization of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate as a Pharmaceutical Building Block
Introduction: The Strategic Value of the 4-(Pyridin-3-yl)thiazole Scaffold The confluence of pyridine and thiazole rings within a single molecular framework creates a privileged scaffold in modern medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 4-(Pyridin-3-yl)thiazole Scaffold
The confluence of pyridine and thiazole rings within a single molecular framework creates a privileged scaffold in modern medicinal chemistry.[1] The pyridine moiety, a common feature in numerous approved drugs, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and improve the pharmacokinetic profile of a molecule.[2] The thiazole ring, another cornerstone of pharmacologically active compounds, provides a stable, electron-rich aromatic system that can participate in a variety of non-covalent interactions.[3]
The combination of these two heterocycles in the form of 4-(pyridin-3-yl)thiazole has emerged as a particularly valuable core structure in the development of protein kinase inhibitors.[1][4] Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecules that can selectively inhibit the activity of specific kinases is a major focus of contemporary drug discovery.
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a highly versatile and strategically designed building block that provides a direct entry point to a diverse array of 2-substituted-4-(pyridin-3-yl)thiazole derivatives. The bromine atom at the 2-position of the thiazole ring is predisposed to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, amino, and alkynyl substituents. The methyl ester at the 5-position offers an additional handle for further synthetic modifications, such as amide bond formation, to explore structure-activity relationships (SAR).
This guide provides detailed application notes and protocols for the use of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds for Bi-heteroaryl Scaffolds
Application Note
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] For Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, this reaction is instrumental in synthesizing 2-aryl- and 2-heteroaryl-4-(pyridin-3-yl)thiazole derivatives. These bi-heteroaryl scaffolds are of significant interest in medicinal chemistry, as the introduced aryl or heteroaryl moiety can be tailored to occupy specific binding pockets within a target protein, thereby enhancing potency and selectivity.[6]
The reaction proceeds via a catalytic cycle involving a palladium(0) species that undergoes oxidative addition to the C-Br bond of the thiazole. Subsequent transmetalation with an organoboron reagent (e.g., a boronic acid or boronate ester) and reductive elimination yields the desired coupled product and regenerates the active palladium catalyst.[7] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with heteroaryl halides which can sometimes pose challenges due to the potential for catalyst inhibition by the heteroatoms.[6]
Experimental Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)-4-(pyridin-3-yl)thiazole-5-carboxylate
This protocol is a representative example of a Suzuki-Miyaura coupling reaction using Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Derivatives
Application Note
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8] This reaction allows for the coupling of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate with a wide variety of primary and secondary amines, including anilines, alkylamines, and cyclic amines. The resulting 2-amino-4-(pyridin-3-yl)thiazole derivatives are key components of many kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor or acceptor in the active site of the enzyme.[1]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the N-arylated product.[8] The success of this reaction, especially with challenging substrates, often relies on the use of sterically hindered and electron-rich phosphine ligands, which promote the reductive elimination step.[8]
Experimental Protocol: Synthesis of Methyl 2-(morpholino)-4-(pyridin-3-yl)thiazole-5-carboxylate
This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate with a cyclic secondary amine.
III. Sonogashira Coupling: Introducing Alkynyl Moieties for Structural Rigidity and Further Functionalization
Application Note
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is particularly useful for introducing a rigid alkynyl linker into a molecule, which can be advantageous for probing deep, narrow binding pockets in a protein target. The resulting alkyne can also serve as a versatile functional handle for further transformations, such as click chemistry or conversion to other functional groups.
The catalytic cycle is thought to involve both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper catalysis, such as the formation of alkyne homocoupling byproducts.[10]
Experimental Protocol: Synthesis of Methyl 2-(phenylethynyl)-4-(pyridin-3-yl)thiazole-5-carboxylate
This protocol describes a typical Sonogashira coupling of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate with a terminal alkyne.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
Add anhydrous DMF (10 mL) and triethylamine (2.0 mmol).
Degas the mixture by bubbling with argon for 10-15 minutes.
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
Heat the reaction to 80 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (50 mL) and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-(pyridin-3-yl)thiazole.
IV. Applications in Drug Discovery: Targeting Protein Kinases
Derivatives of the 4-(pyridin-3-yl)thiazole scaffold, readily accessible from Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, have shown significant promise as inhibitors of various protein kinases.[12] For example, substitution at the 2-position of the thiazole ring with specific amine-containing moieties has led to the discovery of potent inhibitors of p38 MAP kinase and c-Jun N-terminal kinase (JNK), both of which are implicated in inflammatory diseases and cancer.[12]
The general strategy involves the synthesis of a library of compounds through the cross-coupling reactions described above, followed by screening against a panel of protein kinases to identify potent and selective inhibitors. The ester functionality at the 5-position can be further elaborated, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling with a diverse range of amines, to further explore the SAR and optimize the pharmacokinetic properties of the lead compounds.
Inhibition of a Kinase Signaling Pathway
Conclusion
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a valuable and versatile building block for the synthesis of a wide range of 2-substituted-4-(pyridin-3-yl)thiazole derivatives. Its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides medicinal chemists with a powerful tool to rapidly access diverse chemical matter. The resulting compounds, bearing the privileged 4-(pyridin-3-yl)thiazole scaffold, are of significant interest for the development of novel therapeutics, particularly in the area of protein kinase inhibition. The protocols and application notes provided herein serve as a guide for researchers to effectively utilize this building block in their drug discovery efforts.
References
6][13]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). ScienceDirect.
Technical Support Center: Coupling Reactions with Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate. This resource provides in-depth trouble...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions. As your Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to minimize this undesired side reaction and maximize the yield of your target molecule.
Understanding the Challenge: The Susceptibility of the C-Br Bond
The structure of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate presents a unique set of electronic properties that can influence its reactivity in cross-coupling reactions. The thiazole ring, particularly when substituted with an electron-withdrawing ester group at the 5-position and a pyridinyl group at the 4-position, can render the C2-Br bond susceptible to premature cleavage and replacement with a hydrogen atom—a process known as hydrodebromination or simply debromination. This side reaction leads to the formation of a significant byproduct, reducing the overall yield and complicating purification.
The primary culprit behind debromination is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from various sources, including trace amounts of water, alcohols used as co-solvents, or even the amine bases themselves.[2] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the undesired debrominated product.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?
Several factors can contribute to debromination in Suzuki-Miyaura couplings.[1][3] The most common are:
Aggressive Base: Strong bases, particularly hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOtBu), can promote the formation of Pd-H species, leading to increased debromination.[1]
High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination relative to the desired cross-coupling reaction.[3][4]
Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent or reagents can serve as a proton source for the debromination process.[4]
Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand play a crucial role. While bulky, electron-rich ligands are often beneficial for heteroaryl couplings, an inappropriate choice can sometimes favor the reductive debromination pathway.[4][5]
Q2: How can I modify my Suzuki-Miyaura reaction conditions to minimize debromination?
Here is a systematic approach to troubleshooting and optimizing your reaction:
Base Selection: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices for challenging couplings involving heteroaryl halides.[4][5] They are generally less prone to inducing debromination compared to stronger bases.
Temperature Control: Lower the reaction temperature. While this may slow down the reaction rate, it can significantly suppress the debromination side reaction.[4] Consider running the reaction at a lower temperature for a longer duration.
Rigorous Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry your base and other solid reagents before use. Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.[4]
Ligand Screening: If debromination persists, consider screening different phosphine ligands. While bulky, electron-rich ligands like SPhos and XPhos are good starting points for heteroaryl couplings, sometimes a less electron-donating ligand might be beneficial.[3]
Q3: I am planning a Sonogashira coupling with this substrate. What specific precautions should I take to avoid debromination?
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can also be plagued by debromination.[1][6] Key considerations include:
Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst. While effective for coupling, copper salts can sometimes promote side reactions. Consider a copper-free Sonogashira protocol, which may reduce the likelihood of debromination.[7][8]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. Ensure the amine is of high purity and free from water.
Palladium Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used.[1] For challenging substrates, consider more specialized catalysts.
Q4: Is the Heck reaction a viable option for this substrate, and what are the risks of debromination?
The Heck reaction, coupling with an alkene, is a powerful C-C bond-forming tool.[2][9][10] However, like other palladium-catalyzed reactions, it is susceptible to debromination.[10] To mitigate this:
Base Choice: An inorganic base like sodium or potassium carbonate is often preferred over amine bases to minimize the formation of Pd-H species.
Solvent: Aprotic polar solvents like DMF, NMP, or DMA are commonly used. Ensure they are anhydrous.
Additives: In some cases, the addition of a silver or thallium salt can be beneficial, though this adds to the complexity and toxicity of the reaction.
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for common coupling reactions, with specific recommendations to minimize debromination of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate.
Workflow for Troubleshooting Debromination
The following diagram illustrates a logical workflow for addressing debromination issues in your coupling reactions.
Caption: A logical workflow for troubleshooting debromination in cross-coupling reactions.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, with a focus on minimizing debromination.
To an oven-dried Schlenk flask, add Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, the arylboronic acid, and anhydrous potassium phosphate.
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
In a separate vial, under an inert atmosphere, add the palladium(II) acetate and SPhos ligand. Add a small amount of the degassed solvent to form a pre-catalyst slurry.
Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the starting materials.
Transfer the pre-catalyst slurry to the reaction flask via syringe.
Stir the reaction mixture at a reduced temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Recommended Starting Conditions for Sonogashira and Heck Couplings
The following table provides recommended starting conditions for Sonogashira and Heck couplings, designed to minimize debromination.
Parameter
Sonogashira Coupling (Copper-Free)
Heck Coupling
Palladium Source
PdCl₂(PPh₃)₂ (2-5 mol%)
Pd(OAc)₂ (2-5 mol%)
Ligand
PPh₃ (4-10 mol%) or a more specialized ligand if needed
P(o-tolyl)₃ (4-10 mol%)
Base
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) (2-3 equiv)
Solvent
Anhydrous DMF or Toluene
Anhydrous DMF or NMP
Temperature
50-80 °C
80-100 °C
Additive
None (for copper-free)
None, unless debromination is severe
Mechanistic Insight: The Debromination Pathway
To effectively prevent debromination, it is crucial to understand the underlying mechanism. The following diagram illustrates the competing catalytic cycles of the desired cross-coupling and the undesired debromination.
Caption: Competing catalytic cycles for cross-coupling and debromination.
By carefully controlling the reaction conditions to disfavor the formation of Pd-H species and promote the transmetalation and reductive elimination steps of the desired coupling, you can significantly shift the equilibrium towards your target product.
References
BenchChem. (2025). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
Freiberger, E., Täuscher, E., Ritter, U., Eckert, N., & Görls, H. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives, 202027.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
Canadian Science Publishing. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 102(12), 830-835.
ResearchGate. (2024). Simple thiazole-based ligands for palladium(II)
PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17815.
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem., 15, 2836–2844.
MDPI. (2017). Heck Reaction—State of the Art.
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
Organic Letters. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett., 11(1), 137-140.
Wikipedia. (n.d.). Intramolecular Heck reaction.
Chemistry LibreTexts. (2023). Heck Reaction.
Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein J. Org. Chem., 8, 116.
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
PMC. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angew. Chem. Int. Ed., 56(43), 13440–13444.
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
The Journal of Organic Chemistry. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. J. Org. Chem., 67(22), 7716–7726.
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J. Org. Chem., 82(11), 5947-5951.
PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
ResearchGate. (2025).
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 7, 6025-6040.
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles.
Lookchem. (2022).
ResearchGate. (n.d.). ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole.
ResearchGate. (n.d.). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants.
Beilstein Archives. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
ACS Publications. (n.d.). From Hydroborations Catalyzed by Sn(II) Cations to Photoluminescent Boronic Esters.
Overcoming solubility issues of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate in organic solvents
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with complex heterocyclic scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with complex heterocyclic scaffolds.
Molecule in Focus: Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
Molecular Profiling & Root Cause Analysis
Before troubleshooting, it is critical to understand the physical chemistry governing your molecule. Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate presents a "perfect storm" for poor solubility due to three interacting structural features:
Planarity and Symmetry: The conjugated thiazole-pyridine core forces the molecule into a highly planar conformation. This structural rigidity allows for extremely tight crystal packing and high lattice energy, which inherently resists dissolution in both aqueous and organic media[1].
Intermolecular Interactions: The basic pyridine nitrogen (H-bond acceptor) and the ester carbonyl facilitate strong intermolecular dipole-dipole interactions and
π−π
stacking between adjacent molecules.
Lipophilicity vs. Polarity: The heavy, lipophilic bromine atom at the 2-position of the thiazole ring decreases solubility in polar protic solvents (like methanol), while the polar ester and basic nitrogen make it poorly soluble in non-polar solvents (like hexane or ether).
The Solution Principle: To dissolve this compound, your experimental conditions must actively disrupt the crystal lattice—either by breaking the planar symmetry via protonation or by using high-dielectric solvents capable of outcompeting the intermolecular
π−π
stacking.
Solubility Optimization Workflow
Decision tree for overcoming thiazole-pyridine solubility issues.
Troubleshooting FAQs
Q: My compound precipitates out of DMSO-d6 during NMR sample preparation. How can I achieve a homogeneous solution?A: This is a classic issue with rigid, planar heterocycles. The compound's high crystal lattice energy resists solvation even in highly polar aprotic solvents. To overcome this, add 1-2 drops of deuterated trifluoroacetic acid (TFA-d) to your DMSO-d6 suspension. The2, introducing a positive charge that disrupts the crystal lattice and instantly solubilizes the compound[2].
Q: I need to perform a palladium-catalyzed cross-coupling (e.g., Suzuki) on the bromo group, but the compound is insoluble in standard THF/water mixtures. What are my options?A: Standard ether-based solvents lack the dielectric constant required to disrupt the
π−π
stacking of the thiazole-pyridine core. Switch to a high-dielectric polar aprotic solvent like DMF or NMP. Alternatively, utilizing 3 can significantly enhance the solubility of nitrogen-containing heterocycles while maintaining compatibility with transition-metal catalysts[3].
Q: How can I temporarily improve the solubility of this compound for liquid chromatography (LC) purification?A: You can synthesize a reversible salt. Reacting the free base with methanesulfonic acid or hydrochloric acid forms a highly polar salt (e.g., 4), which drastically improves solubility in polar protic solvents[4]. After purification, the free base can be regenerated by neutralizing the fractions with a mild base.
Quantitative Solubility Data
The following table summarizes the expected solubility profile of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate to guide your solvent selection.
Solvent Class
Specific Solvents
Est. Solubility (mg/mL)
Application / Mechanistic Notes
Non-Polar
Hexane, Toluene
< 0.1
Poor: High lattice energy prevents dissolution. Avoid for synthesis.
Polar Aprotic (Low
ϵ
)
DCM, Ethyl Acetate
1.0 - 5.0
Marginal: Useful for aqueous extractions but insufficient for high-concentration reactions.
Polar Aprotic (High
ϵ
)
DMF, NMP, DMSO
10.0 - 50.0
Good: Strong dipoles disrupt crystal packing. May require initial sonication or heating.
Polar Protic
Methanol, Ethanol
2.0 - 10.0
Moderate: H-bonding assists solvation, but limited by the lipophilic bromine atom.
Acidic / Modified
DMSO + 1% TFA
> 50.0
Excellent: Protonation of the pyridine ring breaks planar symmetry and forces solvation.
Self-Validating Experimental Protocols
Protocol A: TFA-Mediated Solubilization for NMR Spectroscopy
Use this protocol when the compound forms a cloudy suspension in standard NMR solvents.
Preparation: Weigh 5–10 mg of the compound into a standard 5 mm NMR tube.
Initial Solvation: Add 0.5 mL of dry DMSO-d6. Cap and invert to mix. (Note: A cloudy suspension will likely persist).
Protonation: Using a micro-syringe, add 10–20 µL (approx. 1-2 drops) of Trifluoroacetic acid-d (TFA-d).
Agitation: Sonicate the NMR tube for 60 seconds at room temperature.
Self-Validation Check:
Visual: The cloudy suspension will transition to a clear, homogeneous, pale-yellow solution.
Analytical: In the resulting
1
H-NMR spectrum, the pyridine protons (specifically the proton adjacent to the nitrogen) will shift downfield (e.g., +0.2 to +0.5 ppm) compared to literature values of the free base. This shift confirms successful protonation and complete solvation.
Protocol B: Reversible Salt Formation for Enhanced Polarity
Use this protocol to temporarily increase solubility for recrystallization or reverse-phase LC.
Suspension: Suspend 1.0 g of the free base compound in 10 mL of dry dichloromethane (DCM) in a round-bottom flask.
Acid Addition: Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under continuous magnetic stirring at room temperature.
Salt Conversion: Stir for 30 minutes. The compound will convert into the hydrochloride salt, often changing the texture and color of the precipitate.
Isolation: Filter the resulting precipitate through a Büchner funnel and wash with 5 mL of cold diethyl ether.
Self-Validation Check:
Solubility Test: The isolated solid will now be highly soluble in water or methanol.
Reversibility: To regenerate the free base, dissolve 50 mg of the salt in 1 mL of water. Add saturated aqueous
NaHCO3
dropwise until the pH reaches 8. The immediate precipitation of a solid confirms the successful regeneration of the pure, insoluble free base.
References
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
Source: ResearchGate
URL:[Link]
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents
Source: Semantic Scholar / Molecules
URL:[Link]
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents
Source: TSI Journals
URL:[Link]
Technical Support Center: Handling and Storage of Moisture-Sensitive Thiazole Carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with moisture-sensitive thiazole carboxylates. This guide is designed to provide you with in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with moisture-sensitive thiazole carboxylates. This guide is designed to provide you with in-depth, field-proven insights into the proper handling, storage, and stability of these critical compounds. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity of your materials, the reliability of your experimental data, and the overall success of your research endeavors.
Section 1: The Critical Nature of Thiazole Carboxylates and Their Sensitivity
Thiazole and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their aromatic nature and the presence of nitrogen and sulfur atoms allow for a wide range of chemical modifications, making them versatile scaffolds in drug design.[1][2] However, the ester functionality, particularly in thiazole carboxylates, introduces a significant vulnerability: susceptibility to hydrolysis.
Moisture, readily available in the ambient laboratory environment, can act as a nucleophile, leading to the cleavage of the ester bond. This degradation pathway results in the formation of the corresponding carboxylic acid and alcohol, altering the compound's chemical identity, purity, and biological activity. Therefore, maintaining a strictly anhydrous environment is paramount to preserving the integrity of these valuable molecules.
The Mechanism of Hydrolysis: Why Moisture is a Problem
The hydrolysis of thiazole carboxylates is typically catalyzed by the presence of acid or base, though it can proceed, albeit more slowly, in neutral water. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, breaking the C-O bond of the ester and forming a carboxylic acid and an alcohol. This process is often irreversible and can significantly impact experimental outcomes.[4]
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses common issues encountered during the handling and use of moisture-sensitive thiazole carboxylates in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I suspect my thiazole carboxylate has degraded. What are the initial signs and how can I confirm it?
A1:
Visual Inspection: The first indication of degradation can be a change in the physical appearance of the compound. Hygroscopic solids may appear clumpy, sticky, or even partially liquefied.[5]
Analytical Confirmation: To definitively confirm degradation, analytical techniques are essential.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity.[6][7] The appearance of new peaks, particularly a more polar peak corresponding to the carboxylic acid hydrolysis product, is a strong indicator of degradation. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural confirmation of degradation. In ¹H NMR, the disappearance of the characteristic ester alkyl protons and the appearance of a broad peak for the carboxylic acid proton are tell-tale signs.
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and its degradation products, confirming the hydrolysis pathway.
Q2: My reaction yield is consistently lower than expected. Could improper handling of my thiazole carboxylate be the cause?
A2: Absolutely. If your thiazole carboxylate has been compromised by moisture, you are essentially starting your reaction with a lower amount of the desired reactant. The hydrolyzed carboxylic acid may not participate in the intended reaction or could lead to the formation of undesired byproducts, both of which will lower your target product yield.
Q3: I'm seeing inconsistent results in my biological assays. Can this be related to the stability of my thiazole carboxylate stock solution?
A3: Yes, this is a critical point often overlooked. If you are preparing stock solutions in solvents that are not rigorously dried, hydrolysis can occur over time, even at low temperatures. This leads to a decrease in the effective concentration of your active compound, resulting in variable and unreliable assay data. Always use anhydrous solvents for preparing stock solutions of moisture-sensitive compounds.
Section 3: Best Practices for Handling and Storage
To mitigate the risks of degradation, a proactive and meticulous approach to handling and storage is necessary.
Storage Protocols
Proper storage is the first line of defense against moisture-induced degradation.
Storage Condition
Recommendation
Rationale
Primary Container
Use airtight containers with secure closures. For highly sensitive compounds, consider ampoules sealed under an inert atmosphere.
Minimizes exposure to ambient moisture.
Secondary Containment
Store the primary container within a desiccator containing a fresh, active desiccant (e.g., silica gel, calcium chloride).
Provides an additional layer of protection against moisture ingress, especially during frequent opening and closing of the main storage area.[8][9]
Atmosphere
For long-term storage of highly sensitive thiazole carboxylates, consider storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon).
An inert atmosphere provides the most robust protection against both moisture and oxidative degradation.[10]
Temperature
Store at the temperature recommended on the product's safety data sheet (SDS) or certificate of analysis. Typically, this is in a cool, dry place.[5][11]
Lower temperatures can slow the rate of degradation, but preventing moisture ingress is the primary concern.
Handling Procedures: The Inert Atmosphere Workflow
When working with highly moisture-sensitive thiazole carboxylates, employing inert atmosphere techniques is crucial.[10][12][13][14]
Workflow for Weighing and Dispensing a Solid Thiazole Carboxylate
Caption: Workflow for weighing a moisture-sensitive solid.
Detailed Protocol for Transferring a Liquid Thiazole Carboxylate using a Syringe
Glassware Preparation: Ensure the reaction flask is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).[13] The flask should be sealed with a rubber septum.
Syringe Preparation: Dry the syringe and needle in an oven.[13] Allow them to cool in a desiccator.
Inert Gas Flush: Purge the reaction flask with an inert gas for several minutes. A balloon filled with inert gas attached to a needle can serve as a simple pressure indicator.[14]
Reagent Bottle Preparation: The thiazole carboxylate should be in a bottle sealed with a septum. Puncture the septum with a needle connected to a source of inert gas to create a positive pressure.
Transfer:
Flush the dry syringe with inert gas.
Insert the needle into the headspace of the reagent bottle and draw up and expel the inert gas a few times.
Insert the needle tip below the surface of the liquid and slowly withdraw the desired volume.
To prevent drips and reaction with air, draw a small "buffer" of inert gas into the syringe after withdrawing the liquid.[14]
Quickly transfer the needle from the reagent bottle to the reaction flask septum and inject the liquid.
Caption: Liquid transfer using inert atmosphere techniques.
Section 4: Stability Studies and Analytical Methods
For critical applications, particularly in drug development, conducting forced degradation studies is essential to understand the stability profile of a thiazole carboxylate.[6][7]
Forced Degradation Protocol
This involves subjecting the compound to various stress conditions to identify potential degradation pathways.
Acidic Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and monitor for degradation over time at room temperature and elevated temperatures (e.g., 50 °C).[7]
Alkaline Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and monitor for degradation.[6][7] Thiazole carboxylates are often particularly susceptible to alkaline hydrolysis.[6]
Neutral Hydrolysis: Dissolve the compound in purified water and monitor for degradation.[7]
Oxidative Degradation: Treat the compound with an oxidizing agent like hydrogen peroxide to assess its susceptibility to oxidation.[6][7]
Photostability: Expose the compound (both in solid state and in solution) to UV and visible light to determine its light sensitivity.
Thermal Degradation: Heat the solid compound to assess its thermal stability.[6][7]
Recommended Analytical Methods for Stability Monitoring
HPLC with UV/Diode-Array Detection (DAD): This is the workhorse technique for stability studies.[6][7][15] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[6][7]
LC-MS/MS: This technique is invaluable for identifying the structures of degradation products.[16]
Section 5: Conclusion
The successful use of moisture-sensitive thiazole carboxylates hinges on a thorough understanding of their chemical vulnerabilities and the consistent application of rigorous handling and storage protocols. By implementing the best practices outlined in this guide—from proper storage in desiccators to the use of inert atmosphere techniques—researchers can safeguard the integrity of their compounds, ensure the reproducibility of their results, and accelerate their scientific discoveries.
References
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate. Retrieved from [Link]
Silva, J. P., et al. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 33, 1495-1506. Retrieved from [Link]
How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. Retrieved from [Link]
Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved from [Link]
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 6). Molecules, 28(9), 3939. Retrieved from [Link]
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace. Retrieved from [Link]
Silva, J. P., et al. (2022, October 20). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. Retrieved from [Link]
Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. (2006, October). Journal of Chemical Research, 2006(10), 635-637. Retrieved from [Link]
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (n.d.). ResearchGate. Retrieved from [Link]
Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. Retrieved from [Link]
How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). Pharmaceuticals, 17(7), 886. Retrieved from [Link]
Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026, February 18). Catalysts, 16(2), 191. Retrieved from [Link]
Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, Utrecht University. Retrieved from [Link]
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). International Journal of Molecular Sciences, 18(1), 121. Retrieved from [Link]
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). Foods, 11(11), 1591. Retrieved from [Link]
Air-free technique. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2022, September 30). The Journal of Organic Chemistry, 87(19), 12797-12803. Retrieved from [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026, March 3). ResearchGate. Retrieved from [Link]
Physical stability of moisture-sensitive tablets stored in a canister or as a unit-dose. (n.d.). SciSpace. Retrieved from [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules, 27(12), 3983. Retrieved from [Link]
Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results, 14(3), 4786-4794. Retrieved from [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). ResearchGate. Retrieved from [Link]
Resolving co-elution problems in chromatography for bromo-pyridinyl-thiazole mixtures
Welcome to the technical support center for chromatographic analysis of bromo-pyridinyl-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for chromatographic analysis of bromo-pyridinyl-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution problems encountered during the purification and analysis of these complex mixtures. The question-and-answer format directly addresses specific issues, offering explanations grounded in chromatographic theory and practical, field-proven solutions.
Introduction: The Challenge of Bromo-pyridinyl-thiazole Separation
Bromo-pyridinyl-thiazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research.[1][2][3] Their synthesis often results in complex mixtures containing regioisomers, diastereomers, and other structurally similar impurities.[2][4][5] The subtle differences in the physicochemical properties of these compounds, such as polarity and pKa, make their separation by chromatography a considerable challenge, frequently leading to co-elution.[6][7] This guide provides a systematic approach to overcoming these separation challenges.
Q1: My chromatogram shows broad, tailing, or split peaks for my bromo-pyridinyl-thiazole mixture, leading to poor resolution. What should I check first?
A1: Before modifying your chromatographic method, it is crucial to ensure your HPLC system is performing optimally.[8] Peak distortion issues can mimic or worsen co-elution problems.[8]
Underlying Cause: Poor peak shape is often attributed to secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based stationary phase, extra-column volume, or column degradation.[9][10] The basic nature of the pyridine moiety (pKa typically 5-6) makes it susceptible to these interactions, causing peak tailing.[1][9]
Troubleshooting Protocol:
Column Health: Check for column contamination or voids. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase). If the problem persists, the column may need replacement.[8]
Extra-Column Volume: Minimize the length and inner diameter of all tubing between the injector, column, and detector to reduce peak broadening.[8]
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[8] Injecting in a stronger solvent can cause peak distortion.
System Suitability: Perform a system suitability test with a well-characterized standard to confirm your system is functioning correctly before proceeding with method optimization.
Method Optimization: Mobile Phase
Q2: I've confirmed my system is working correctly, but my bromo-pyridinyl-thiazole isomers are still co-eluting on a C18 column. How can I improve separation by modifying the mobile phase?
A2: Optimizing the mobile phase is often the most effective and first step to improving selectivity (α), which is a measure of the relative retention of two compounds.[11]
Underlying Cause: Co-elution of isomers often occurs due to very similar polarities and hydrophobic interactions with the stationary phase.[6] Altering the mobile phase composition can modulate these interactions differently for each isomer, enhancing separation.
Troubleshooting Protocol:
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[9][12] These solvents have different selectivities and can alter the elution order of your compounds.
Adjust the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention of pyridine-containing compounds.[9][13] By adjusting the pH, you can alter the degree of ionization of the pyridine nitrogen, which in turn affects its interaction with the stationary phase.
Modify the Gradient: A shallower gradient profile can increase the separation time between closely eluting peaks.[8][12][14][15] If you are using an isocratic method, switching to a gradient elution is highly recommended for complex mixtures.[16][14][17]
Incorporate Additives: Adding a competing base like triethylamine (TEA) can help to block active silanol sites on the stationary phase, reducing peak tailing and potentially improving resolution.[9] For MS compatibility, volatile acids like formic acid or acetic acid are preferred.[9]
Mobile Phase Parameter
Effect on Separation
Typical Starting Point
Organic Modifier
Alters selectivity
Acetonitrile vs. Methanol
pH
Affects ionization and retention of basic compounds
Adjust pH to be ~2 units away from the analyte's pKa
Gradient
Improves resolution of complex mixtures
Start with a shallow gradient (e.g., 5-95% B in 30 min)
Additives
Reduce peak tailing for basic compounds
0.1% Formic Acid (MS-compatible) or 5-10 mM TEA
Method Optimization: Stationary Phase
Q3: I have tried optimizing the mobile phase, but the resolution of my bromo-pyridinyl-thiazole mixture is still insufficient. Should I consider a different stationary phase?
A3: Yes, changing the stationary phase is a powerful way to influence selectivity, especially when mobile phase optimization is not enough.[18][19]
Underlying Cause: A standard C18 column primarily separates based on hydrophobicity. Structurally similar isomers may have nearly identical hydrophobic character, making separation difficult. Different stationary phases offer alternative interaction mechanisms.[18]
Troubleshooting Protocol:
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of your bromo-pyridinyl-thiazole compounds.[20][21]
Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can offer different selectivity for polar and basic compounds and are more stable in highly aqueous mobile phases.[9]
Stationary Phases with Halogenated Ligands: Research has shown that stationary phases containing heavy atoms, such as those with pentabromobenzyl (PBB) ligands, can exhibit increased retention and selectivity for halogenated compounds through dispersion forces.[22][23][24] This can be particularly effective for separating bromo-substituted isomers.
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar bromo-pyridinyl-thiazole derivatives that are poorly retained in reversed-phase, HILIC can be a suitable alternative.[9][25]
Advanced Troubleshooting
Q4: My compounds are positional isomers (e.g., differing in the bromine position on the pyridine ring). What is the best strategy to separate them?
A4: Positional isomers represent a significant chromatographic challenge due to their nearly identical physicochemical properties.[20] A multi-faceted approach is often necessary.
Underlying Cause: The subtle difference in the position of the bromine atom can lead to very small differences in dipole moment and hydrophobicity, requiring a highly selective chromatographic system to resolve.
Troubleshooting Workflow:
Caption: A logical workflow for resolving positional isomers.
Detailed Steps:
Systematic Mobile Phase Optimization: As outlined in Q2, exhaustively explore mobile phase parameters. This is the foundational step.
Select an Alternative Stationary Phase: A phenyl-based column is an excellent first choice for aromatic positional isomers due to the potential for differential π-π interactions.[20][21]
Fine-Tune Temperature and Flow Rate: Lowering the temperature can sometimes increase selectivity, while a lower flow rate can improve efficiency.[15]
Consider Advanced Techniques: If co-elution persists, more advanced techniques may be necessary. Two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity. Supercritical Fluid Chromatography (SFC) can also offer different selectivity for isomeric compounds.[26]
Q5: I suspect my co-eluting peaks might be diastereomers. How does this change my separation strategy?
A5: Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases.[20][27] However, their structural similarity can still make separation challenging.
Underlying Cause: Diastereomers differ in the spatial arrangement at one or more, but not all, chiral centers.[20] This can result in small differences in how they interact with the stationary and mobile phases.
Troubleshooting Protocol:
Standard Optimization: The troubleshooting steps outlined for positional isomers (Q4) are also highly effective for diastereomers. Focus on maximizing selectivity through mobile and stationary phase optimization.
Shape-Selective Stationary Phases: Columns with shape-selective phases, such as those based on cholesterol, can be effective at resolving diastereomers by differentiating their three-dimensional structures.[20]
Chiral Chromatography as a Diagnostic Tool: While not required for separation, running the sample on a chiral column can help confirm if you are dealing with diastereomers or a mixture of enantiomers and diastereomers. Chiral columns are designed to separate enantiomers, but can also show high selectivity for diastereomers.[28]
References
Vertex AI Search. (2025).
PubMed. (2007). Efficient method development strategy for challenging separation of pharmaceutical molecules using advanced chromatographic technologies. [Link]
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
PubMed. (2013). Retention of halogenated solutes on stationary phases containing heavy atoms. [Link]
MDPI. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]
Chemical Science (RSC Publishing). (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]
MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]
ResearchGate. (2025). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. [Link]
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
Chromatography Online. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. [Link]
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]
PMC. (2020). Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. [Link]
Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
Quora. (2015). In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. [Link]
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). a comprehensive review of method development by hplc. [Link]
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
SlideShare. (2018). ADVANCES IN CHROMATOGRAPHIC TECHNIQUES. [Link]
Chromatography Solutions. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
Wiley Online Library. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
Arabian Journal of Chemistry. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]
PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
PMC. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
MDPI. Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. [Link]
Cross-Coupling Efficiency in Heterocycle Synthesis: A Comparative Guide to 2-Bromo vs. 2-Chloro Thiazole Carboxylates
Executive Summary & Strategic Context Thiazole carboxylates are privileged scaffolds in medicinal chemistry and natural product synthesis, notably serving as core building blocks for complex architectures like thiopeptid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
Thiazole carboxylates are privileged scaffolds in medicinal chemistry and natural product synthesis, notably serving as core building blocks for complex architectures like thiopeptide antibiotics (e.g., micrococcin and GE2270A)[1]. Functionalizing these heterocycles at the C2 position via palladium-catalyzed cross-coupling (such as Suzuki-Miyaura, Negishi, or Stille reactions) is a critical synthetic strategy. However, the choice of the halogen leaving group—specifically bromide versus chloride—profoundly impacts reaction efficiency, catalyst selection, and overall yield.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 2-bromo and 2-chloro thiazole carboxylates. By understanding the mechanistic causality behind their reactivity differences, researchers can design more efficient, self-validating synthetic workflows.
Mechanistic Causality: Electronic Effects and Bond Dissociation
In palladium-catalyzed cross-coupling, the rate-determining step is almost universally the oxidative addition of the carbon-halogen (C-X) bond to the active Pd(0) species[2]. The efficiency of this step in 2-halothiazoles is governed by two competing factors:
Bond Dissociation Energy (BDE): The fundamental strength of the C-X bond dictates thermodynamic reactivity. The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol) (2)[2]. Consequently, 2-bromothiazoles undergo oxidative addition much more rapidly and under milder conditions.
Heteroatom Activation: The C2 position of the thiazole ring is flanked by an electronegative nitrogen and a sulfur atom, making it highly electron-deficient. This electronic activation facilitates the nucleophilic attack of the Pd(0) center, partially mitigating the poor leaving group ability of the chloride[3].
Despite this heteroaromatic activation, the thermodynamic barrier of the C-Cl bond remains a significant hurdle. 2-Chlorothiazoles often require elevated temperatures (frequently necessitating microwave irradiation up to 130–170 °C) or highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to achieve full conversion[1][4]. In contrast, 2-bromothiazoles readily couple using standard, cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.
Pd-Catalyzed Cross-Coupling Cycle highlighting the rate-determining oxidative addition step.
Comparative Performance Data
The following table synthesizes typical experimental outcomes for the Suzuki-Miyaura cross-coupling of 2-halo thiazole carboxylates with standard arylboronic acids, illustrating the practical differences in reactivity[1][2][3][4].
To ensure high fidelity and reproducibility, the following protocol for coupling 2-bromo thiazole carboxylates incorporates self-validating checkpoints. (Note: If adapting for 2-chlorothiazoles, substitute the catalyst system with Pd2(dba)3/XPhos and increase the temperature to 110 °C).
Materials:
2-Bromo thiazole carboxylate (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(dppf)Cl2 (0.05 equiv)
K2CO3 (2.0 equiv)
1,4-Dioxane/H2O (4:1 v/v)
Step-by-Step Methodology:
Reaction Setup & Degassing: In an oven-dried Schlenk flask, combine the 2-bromo thiazole carboxylate, arylboronic acid, and K2CO3. Add the Dioxane/H2O solvent mixture.
Causality Check: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive boronate complex.
Validation Checkpoint: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the premature oxidation of the phosphine ligands and the formation of homocoupled boronic acid byproducts.
Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon.
Validation Checkpoint: The solution should initially appear orange/red. Upon heating, a transition to a darker, homogeneous color indicates the successful formation of the active Pd(0) species. If the solution turns completely black with precipitate early on, the catalyst has aggregated into inactive "palladium black" (often due to oxygen ingress or solvent impurity).
Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS every 2 hours.
Validation Checkpoint: The disappearance of the UV-active 2-bromothiazole spot and the emergence of a new, lower Rf spot (the more polar coupled product) confirms conversion.
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to isolate the pure coupled thiazole.
Strategic Selection Guide
Opt for 2-Bromo Thiazole Carboxylates when: You are synthesizing complex, sensitive natural products (like thiopeptide precursors) where mild conditions are paramount to prevent epimerization, degradation of adjacent chiral centers, or unwanted hydrodehalogenation[1].
Opt for 2-Chloro Thiazole Carboxylates when: You are conducting large-scale, early-stage library synthesis where starting material cost is a primary concern, and the substrate lacks temperature-sensitive functional groups that would degrade under microwave irradiation or temperatures exceeding 130 °C[2][4].
References
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters
Source: ACS Publications (Organic Letters)
URL:[Link]
Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions
Source: ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
A Comparative Guide to the Validation of an HPLC-UV Method for the Quantification of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Methyl 2-bromo-4...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and concentration of this compound is paramount. This document details a robust validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares the performance of the HPLC-UV method against alternative analytical technologies.[1][2][3]
The narrative is designed for researchers, analytical chemists, and quality control professionals, explaining not only the protocols but the scientific rationale behind the experimental choices, thereby ensuring a self-validating and trustworthy analytical system.
The Analytical Challenge: Characterizing the Analyte
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is a heterocyclic compound featuring multiple chromophores (thiazole and pyridine rings), making it an ideal candidate for UV detection. Its structure suggests moderate polarity, suitable for reversed-phase chromatography. The primary analytical objective is to develop a method that can accurately and precisely quantify the main component while also being able to separate it from potential process impurities and degradation products.
HPLC-UV Method Development and Optimization
The foundation of any successful validation is a well-developed and robust analytical method. The choices made during development are critical for ensuring the method is fit for its intended purpose.
Rationale for Methodological Choices:
Column Chemistry: A C18 stationary phase was selected for its versatility and proven performance in retaining moderately polar to non-polar analytes through hydrophobic interactions. The end-capped nature of the chosen column minimizes peak tailing that can occur from interactions between basic analytes (like the pyridine nitrogen) and residual silanols on the silica surface.
Mobile Phase Composition: The mobile phase consists of an acetonitrile/water gradient. Acetonitrile is chosen for its low UV cutoff and efficient elution strength for this class of compounds. A phosphate buffer at pH 3.0 is incorporated into the aqueous phase to control the ionization state of the pyridine moiety. By maintaining a pH well below the pKa of pyridine (~5.2), the nitrogen atom is consistently protonated, resulting in a single, sharp chromatographic peak and enhancing retention time reproducibility.
Detection Wavelength: A photodiode array (PDA) detector was used to scan the analyte's UV spectrum. The maximum absorbance (λ-max) was determined to be 265 nm, providing optimal sensitivity for quantification.
Gradient Elution: A gradient elution was employed to ensure adequate separation of the main peak from any early-eluting polar impurities and late-eluting non-polar byproducts within a reasonable run time.
Optimized Chromatographic Conditions
Parameter
Condition
Instrument
Agilent 1260 Infinity II LC System or equivalent
Column
ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A
0.02 M Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B
Acetonitrile
Gradient
0-2 min (30% B), 2-10 min (30% to 80% B), 10-12 min (80% B), 12-12.1 min (80% to 30% B), 12.1-15 min (30% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 265 nm
Diluent
Mobile Phase A / Mobile Phase B (70:30)
Validation of the HPLC-UV Method per ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
System Suitability
Objective: To verify that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.[5]
Experimental Protocol:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Perform five replicate injections of a standard solution at the target concentration (e.g., 100 µg/mL).
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
Acceptance Criteria:
RSD of Peak Area: ≤ 2.0%
RSD of Retention Time: ≤ 1.0%
Tailing Factor (T): ≤ 2.0
Theoretical Plates (N): ≥ 2000
Specificity
Objective: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[6][7]
Experimental Protocol:
Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.
Inject a solution of the analyte.
Inject solutions of known related substances and potential impurities.
Subject the analyte to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze these stressed samples to ensure the analyte peak is resolved from all degradant peaks.
Perform a peak purity analysis using a PDA detector for the analyte peak in both the standard and stressed samples.
Acceptance Criteria:
No significant peaks should be observed at the retention time of the analyte in the blank chromatogram.
The analyte peak should be well-resolved from all impurity and degradant peaks (Resolution > 2.0).
The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][8]
Experimental Protocol:
Prepare a series of at least five calibration standards from a stock solution, covering the expected range of the assay. For an assay method, this is typically 80% to 120% of the target test concentration.[8]
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
Hypothetical Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80
1198560
90
1351035
100
1502500
110
1653120
120
1801750
Acceptance Criteria:
Correlation Coefficient (R²): ≥ 0.999
The y-intercept should not be significantly different from zero.
The data points should be visually distributed randomly around the regression line.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[9] Accuracy is assessed using a recovery study.
Experimental Protocol:
Prepare a placebo (a mixture of all formulation components except the active ingredient).
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery for each preparation.
Hypothetical Accuracy (Recovery) Data
Spike Level
Amount Spiked (µg/mL)
Amount Recovered (µg/mL)
% Recovery
80%
80.0
79.6
99.5%
100%
100.0
100.5
100.5%
120%
120.0
119.4
99.5%
Mean % Recovery
99.8%
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[5]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.[10]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Calculate the RSD of the results for both studies.
Hypothetical Precision Data
Precision Study
Mean Assay Value (%)
Standard Deviation
RSD (%)
Repeatability (Day 1, Analyst 1)
100.2
0.45
0.45%
Intermediate (Day 2, Analyst 2)
99.8
0.51
0.51%
Acceptance Criteria:
The RSD for both repeatability and intermediate precision should not exceed 2.0%.
Detection and Quantitation Limits
Objective:
Limit of Detection (LOD): To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ): To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol:
The limits can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines.
Where S = the slope of the calibration curve.
Hypothetical LOD & LOQ Data
Parameter
Result
Slope (S)
15020
Std. Dev. of Intercept (σ)
850
LOD (µg/mL)
0.19
LOQ (µg/mL)
0.57
Acceptance Criteria:
The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time.
Typical variations include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.2 units)
Mobile phase organic composition (± 2%)
Analyze a system suitability solution under each modified condition and evaluate the impact on retention time, peak shape, and resolution.
Hypothetical Robustness Data
Parameter Varied
Result
Impact on System Suitability
Flow Rate
1.1 mL/min
Passed
pH
3.2
Passed
Temperature
32 °C
Passed
Acceptance Criteria:
System suitability criteria must be met under all tested variations.
Visualization of Key Workflows
A clear visual representation of the validation process ensures a systematic and logical approach.
Caption: Workflow for HPLC-UV Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC-UV is a powerful and widely used technique, it is essential to understand its performance relative to other available methods.[13]
HPLC-UV strikes an optimal balance between performance, cost, and ease of use, making it the gold standard for routine quality control (QC) of this analyte.[14] Its ability to separate and quantify makes it vastly superior to simple UV-Vis spectrophotometry, which cannot resolve the analyte from impurities.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity.[15] While its operational cost and complexity are higher, it is the indispensable tool for identifying unknown degradation products found during specificity studies or for quantifying the analyte at very low levels.
High-Performance Thin-Layer Chromatography (HPTLC) could be used for rapid, semi-quantitative screening but lacks the resolution and quantitative accuracy of HPLC for rigorous quality control.[15]
Spectroscopic comparison of 4-(pyridin-3-yl) and 4-(pyridin-4-yl) thiazole derivatives
An in-depth comparative analysis of 4-(pyridin-3-yl) and 4-(pyridin-4-yl) thiazole derivatives reveals how a seemingly minor structural variation—the position of a single nitrogen atom—profoundly alters a molecule's elec...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of 4-(pyridin-3-yl) and 4-(pyridin-4-yl) thiazole derivatives reveals how a seemingly minor structural variation—the position of a single nitrogen atom—profoundly alters a molecule's electronic distribution, spectroscopic signatures, and biological performance.
As a privileged pharmacophore in medicinal chemistry, the pyridyl-thiazole scaffold is frequently deployed in the design of kinase inhibitors and antimicrobial agents[1]. This guide provides a rigorous spectroscopic comparison of the 3-pyridyl and 4-pyridyl isomers, detailing the causality behind their physical properties and offering validated protocols for their synthesis and characterization.
Structural Causality: Resonance vs. Inductive Effects
The fundamental difference between 4-(pyridin-3-yl)thiazole and 4-(pyridin-4-yl)thiazole lies in their
π
-electron conjugation pathways.
4-(Pyridin-4-yl)thiazole: The nitrogen atom is in the para position relative to the thiazole ring. This allows for extended, direct resonance between the electron-rich thiazole and the electron-deficient pyridine nitrogen. The molecule achieves a highly coplanar conformation to maximize orbital overlap, significantly lowering the HOMO-LUMO gap[2].
4-(Pyridin-3-yl)thiazole: The nitrogen atom is in the meta position. Direct resonance communication between the thiazole ring and the pyridine nitrogen is symmetry-forbidden. Consequently, the two rings are cross-conjugated. The pyridine ring withdraws electron density primarily through inductive effects rather than resonance, resulting in a higher energy barrier to coplanarity and a wider HOMO-LUMO gap.
Spectroscopic Comparison: Decoding the Isomers
The electronic differences dictated by the nitrogen position manifest clearly in Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Quantitative Data: NMR Signatures
In
1
H NMR (typically acquired in DMSO-
d6
), the 4-pyridyl isomer presents a symmetrical AA'BB' spin system due to the free rotation of the pyridine ring. The protons adjacent to the nitrogen (H2, H6) are highly deshielded. Conversely, the 3-pyridyl isomer lacks this symmetry, resulting in a distinct multiplet pattern where the H2 proton (trapped between the nitrogen and the thiazole attachment) experiences extreme deshielding[1].
Table 1: Comparative
1
H NMR Chemical Shifts (400 MHz, DMSO-
d6
)
Proton Position
4-(Pyridin-3-yl)thiazole (δ, ppm)
4-(Pyridin-4-yl)thiazole (δ, ppm)
Causality / Multiplicity
Pyridine H2
9.10 – 9.25
8.60 – 8.75 (H2, H6)
3-pyridyl H2 is deshielded by both the adjacent N and the inductive pull of the thiazole (doublet/singlet). 4-pyridyl is a symmetrical doublet.
Pyridine H3 / H5
7.45 – 7.60 (H5)
7.70 – 7.90 (H3, H5)
4-pyridyl shows a symmetrical doublet. 3-pyridyl H5 is the least deshielded (doublet of doublets).
Pyridine H4 / H6
8.20 – 8.35 (H4)8.50 – 8.65 (H6)
N/A (Substituted at C4)
3-pyridyl H6 is deshielded by the adjacent nitrogen.
Thiazole H5
7.75 – 7.85
7.85 – 7.95
The extended resonance in the 4-pyridyl isomer slightly deshields the thiazole proton compared to the 3-pyridyl variant.
Quantitative Data: Photophysical Properties
Because the 4-pyridyl isomer supports extended
π
-conjugation, less energy is required to promote an electron from the ground state to the excited state (
π→π∗
). This results in a distinct bathochromic (red) shift in its UV-Vis absorption spectrum compared to the 3-pyridyl isomer[2].
Table 2: UV-Vis Absorption and Photophysical Comparison
The structural geometry and electron density distribution directly influence how these derivatives interact with biological targets.
When utilized as kinase inhibitors, such as against Cyclin-Dependent Kinase 4 (CDK4)[3] or Rho Kinase (ROCK)[4], the 4-pyridyl nitrogen often acts as a superior hydrogen bond acceptor. In the ROCK hinge region, the 4-pyridyl nitrogen is highly accessible to solvent and backbone amides (e.g., Met156), whereas the 3-pyridyl nitrogen can suffer from steric clashes with adjacent residues like Tyr155[4]. However, in antimycobacterial applications targeting the PrrB-PrrA two-component system, both isomers demonstrate sub-micromolar efficacy, though the 3-pyridyl derivative often exhibits superior aqueous solubility due to its higher pKa and distinct dipole moment[1].
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for the synthesis and spectroscopic evaluation of these derivatives.
Experimental workflow for the synthesis and validation of pyridyl-thiazole derivatives.
Protocol 1: Hantzsch Thiazole Synthesis
Causality Check: The Hantzsch synthesis is chosen because the cyclization of an
α
-haloketone with a thioamide (or thiourea) is highly regioselective, ensuring the pyridine ring is exclusively positioned at C4 of the resulting thiazole.
α
-Bromination: Dissolve 10 mmol of the respective acetylpyridine (3-acetyl or 4-acetylpyridine) in 33% HBr in acetic acid (15 mL). Slowly add bromine (10.5 mmol) dropwise at 0°C. Stir for 2 hours at room temperature. Precipitate the resulting
α
-bromoacetylpyridine hydrobromide with diethyl ether, filter, and dry.
Cyclization: Suspend the
α
-bromo intermediate (5 mmol) and thiourea (5.5 mmol) in absolute ethanol (20 mL). Reflux the mixture for 4 hours.
Isolation: Cool the reaction to room temperature. Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO
3
, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na
2
SO
4
and purify via silica gel flash chromatography (DCM:MeOH, 95:5) to yield the pure 4-(pyridin-yl)thiazol-2-amine.
Causality Check: 1D NMR alone can sometimes be ambiguous due to overlapping aromatic signals. A 2D NOESY experiment acts as a self-validating step to confirm the spatial proximity of the thiazole and pyridine rings.
NMR Acquisition: Dissolve 5-10 mg of the purified compound in 0.6 mL of DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire
1
H spectra at 400 MHz and
13
C spectra at 100 MHz.
2D NOESY Validation: Run a 2D NOESY sequence with a mixing time of 300-500 ms. Look for a cross-peak between the thiazole C5-H and the pyridine ortho-protons (H2/H6 for the 4-pyridyl isomer; H2/H4 for the 3-pyridyl isomer). The presence of this cross-peak confirms the coplanar conformation of the rings in solution.
UV-Vis Acquisition: Prepare a 10
μ
M stock solution of the compound in spectroscopic-grade methanol. Record the absorption spectrum from 200 to 500 nm using a 1 cm path length quartz cuvette. Baseline correction must be performed using pure methanol.
References
Diarylthiazole: An Antimycobacterial Scaffold Potentially Targeting PrrB-PrrA Two-Component System.Journal of Medicinal Chemistry - ACS Publications.
Normalized UV−visible absorbance and PL measurements of 4BPy-PTA.ResearchGate.
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4.Journal of Medicinal Chemistry - ACS Publications.
Benchmarking catalytic systems for Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate arylation
Benchmarking Catalytic Systems for the Arylation of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate As a Senior Application Scientist, navigating the cross-coupling of highly functionalized heteroaryl halides requi...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Catalytic Systems for the Arylation of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate
As a Senior Application Scientist, navigating the cross-coupling of highly functionalized heteroaryl halides requires moving beyond standard protocols and understanding the fundamental organometallic kinetics at play. The arylation of Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate presents a multifaceted synthetic challenge. This guide objectively benchmarks four distinct palladium catalytic systems for this specific Suzuki-Miyaura coupling, providing the mechanistic rationale and self-validating protocols necessary for reproducible scale-up.
Substrate Analysis & Mechanistic Bottlenecks
Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is an exceptionally demanding electrophile due to three competing structural factors:
Electronic Deactivation & Protodehalogenation: The electron-withdrawing C5-methyl carboxylate accelerates the initial oxidative addition of Pd(0) into the C2–Br bond. However, it also polarizes the resulting Pd(II) intermediate. If the subsequent transmetalation step is slow, this highly reactive intermediate undergoes rapid protodehalogenation (hydrodehalogenation), destroying the starting material[1].
Steric Encumbrance: The C4-pyridin-3-yl group projects significant steric bulk directly adjacent to the reaction center, physically hindering the approach of the bulky arylboronate complex during transmetalation.
Catalyst Poisoning: Unprotected basic nitrogens on both the thiazole core and the pyridine ring can act as competitive, multidentate ligands. They can displace weaker phosphine ligands from the palladium center, forming off-cycle, catalytically dead Pd(II) aggregates[1].
To overcome these bottlenecks, the catalytic system must feature a ligand that is bulky enough to prevent pyridine coordination and electron-rich enough to hyper-accelerate transmetalation[2].
Catalytic cycle highlighting the transmetalation bottleneck and protodehalogenation pathway.
Catalyst System Selection & Benchmarking Data
We benchmarked four distinct catalytic systems using phenylboronic acid as the standard coupling partner. The reactions were standardized at 0.5 mmol scale, 5 mol% Pd loading, and run for 12 hours.
System A (Baseline):Pd(PPh3)4
/
Na2CO3
. The classic first-generation system.
System B (Bidentate):Pd(dppf)Cl2
/
K2CO3
. Utilizes a chelating ligand to prevent displacement by the substrate's pyridine nitrogen.
System C (Buchwald):Pd2(dba)3
/ XPhos /
K3PO4
. A highly electron-rich, sterically demanding biaryl phosphine designed to accelerate transmetalation[2].
System D (NHC): PEPPSI-IPr /
KOtBu
. An N-heterocyclic carbene complex providing extreme steric protection and stability, ideal for challenging heteroaryl couplings[3].
Quantitative Performance Comparison
Catalyst System
Ligand Class
Yield (%)
Conversion (%)
Protodehalogenation (%)
Homocoupling (%)
System A (
Pd(PPh3)4
)
Monodentate Phosphine
18
45
22
15
System B (
Pd(dppf)Cl2
)
Bidentate Phosphine
54
82
18
10
System C (XPhos)
Buchwald Biaryl
88
>99
6
4
System D (PEPPSI-IPr)
N-Heterocyclic Carbene
96
>99
<1
2
Data Analysis: System A fails entirely due to catalyst poisoning and slow transmetalation, evidenced by the high rate of protodehalogenation. System C (XPhos) performs admirably, confirming that bulky ligands are required to push the sterically hindered transmetalation[2]. However, System D (PEPPSI-IPr) is the optimal choice. The rigid, umbrella-like steric bulk of the IPr ligand completely shields the palladium center from pyridine coordination while forcing the arylboronate into the optimal geometry for rapid transmetalation[3].
Self-Validating Experimental Protocol (Optimized for PEPPSI-IPr)
The following methodology is engineered for System D. Every step includes a mechanistic justification and an observable milestone to ensure the system is self-validating.
Optimized Schlenk workflow for air-sensitive NHC-catalyzed cross-coupling.
Step-by-Step Methodology
Glovebox Assembly (Catalyst Protection):
Action: Inside an argon-filled glovebox, charge a 20 mL Schlenk tube with the bromothiazole substrate, phenylboronic acid, and PEPPSI-IPr.
Causality: While PEPPSI-IPr is technically bench-stable, the highly electron-deficient thiazole substrate is sensitive to trace moisture in the presence of strong bases, which can lead to premature ester hydrolysis.
Solvent Degassing (Preventing Homocoupling):
Action: Sparge the iPrOH with argon for 30 minutes, then subject it to three freeze-pump-thaw cycles.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into a Pd(II)-peroxo complex. This not only kills the catalytic cycle but actively promotes the oxidative homocoupling of the phenylboronic acid into biphenyl.
Validation: The solvent should show no bubbling under static vacuum after the third thaw cycle.
Base Addition & Activation:
Action: Transfer the Schlenk tube to a fume hood. Under a positive flow of argon, add the degassed iPrOH, followed by the anhydrous
KOtBu
.
Causality:
KOtBu
serves a dual purpose. It activates the PEPPSI precatalyst by throwing off the 3-chloropyridine throw-away ligand, and it forms the reactive boronate complex
[Ar−B(OH)2(OtBu)]−
required for transmetalation[3].
Validation: Upon addition of the base and solvent, the suspension will transition from a pale yellow to a deep, homogeneous amber color, visually confirming the generation of the active L-Pd(0) species.
Thermocycling & Vigorous Agitation:
Action: Seal the tube and heat to 60 °C in an oil bath with vigorous magnetic stirring (1000+ rpm) for 4 hours.
Causality: High shear mixing is critical. Even in seemingly homogeneous mixtures, localized concentration gradients of the boronate can starve the Pd(II) intermediate, leading to the protodehalogenation side-reaction[1].
Quench and Analysis:
Action: Cool to room temperature, open to air, and quench with 5 mL of saturated aqueous
NH4Cl
. Extract with EtOAc (3 x 10 mL), dry over
Na2SO4
, and concentrate.
Validation: The organic layer should be clear and pale yellow. A black precipitate (palladium black) at the aqueous interface indicates successful catalyst precipitation post-reaction.
Conclusion
For the arylation of highly deactivated, sterically hindered substrates like Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate, traditional phosphine catalysts are insufficient. The benchmarking data clearly demonstrates that transitioning to an NHC-ligated system (PEPPSI-IPr) eliminates catalyst poisoning and forces the rate-limiting transmetalation step, suppressing protodehalogenation and delivering near-quantitative yields.
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at:[Link]
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at:[Link]
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Organic Letters. Available at:[Link]
Comparative Bioactivity Guide: Thiazole-5-Carboxylate vs. Thiazole-5-Carboxamide Analogs
Executive Summary The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the design of targeted therapeutics ranging from kinase inhibitors to antimicrobial agents. A critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the design of targeted therapeutics ranging from kinase inhibitors to antimicrobial agents. A critical decision in structure-activity relationship (SAR) optimization is the functionalization at the C5 position. While thiazole-5-carboxylates (esters) are synthetically accessible, they are frequently converted into thiazole-5-carboxamides (amides) during lead optimization.
This guide provides an objective, data-driven comparison of these two functional groups, detailing the mechanistic causality behind their divergent bioactivities, metabolic stabilities, and target engagement profiles.
Structural and Mechanistic Divergence
The transition from a carboxylate to a carboxamide at the C5 position of a thiazole ring fundamentally alters the molecule's physicochemical properties and its interaction with biological targets.
Hydrogen Bonding Capabilities: Thiazole-5-carboxylates possess only hydrogen bond acceptors (the carbonyl and ether oxygens). In contrast, primary and secondary thiazole-5-carboxamides introduce a critical hydrogen bond donor (the N-H group). This N-H donor is essential for anchoring inhibitors into the ATP-binding hinge region of various kinases (such as c-Met and PI3K)[1],[2].
Metabolic Stability: Esters are highly susceptible to hydrolysis by ubiquitous plasma and hepatic esterases, often resulting in poor in vivo half-lives. Carboxamides exhibit significantly higher resistance to enzymatic cleavage (amidases), ensuring prolonged systemic circulation and higher bioavailability.
Steric and Electronic Tuning: The amide nitrogen permits extensive SAR exploration through N-alkylation or N-arylation, allowing medicinal chemists to probe deep hydrophobic pockets within the target receptor[3].
Pharmacological divergence of Thiazole-5-carboxylate vs Carboxamide scaffolds.
Comparative Bioactivity Profiles
Experimental data consistently demonstrate that thiazole-5-carboxamides outperform their carboxylate precursors in both potency and therapeutic applicability across multiple disease models.
Anticancer and Kinase Inhibition
Carboxamide derivatives have shown exceptional potency against various cancer cell lines. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides exhibit strong inhibitory activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines, whereas their carboxylate intermediates serve merely as synthetic stepping stones[3]. Furthermore, in the development of c-Met kinase inhibitors, the introduction of a thiazole-carboxamide moiety yielded compounds with IC₅₀ values as low as 2.54 nM, effectively inducing cell cycle arrest and apoptosis[1].
Antioxidant Potential
Recent studies evaluating thiazole-carboxamide derivatives for free radical scavenging demonstrate potent antioxidant activity. Specific analogs targeting the Keap1 pathway achieved IC₅₀ values of 0.185 µM in DPPH assays, significantly outperforming standard antioxidants like Trolox[4].
To objectively evaluate these analogs, researchers must employ robust synthetic and biological workflows. Direct aminolysis (refluxing the ester with an amine) of thiazole-5-carboxylates frequently fails due to the stability of the conjugated ester system[5]. Therefore, a two-step hydrolysis-coupling approach is scientifically required.
Step-by-step workflow for synthesizing and evaluating thiazole-5-carboxamides.
Protocol 1: Synthesis of Thiazole-5-Carboxamides via EDC/HOBt Coupling
Causality: Converting the ester to a carboxylic acid and utilizing EDC/HOBt prevents racemization and generates a highly reactive intermediate, overcoming the thermodynamic barrier that causes direct ester aminolysis to fail[5].
Saponification (Hydrolysis): Dissolve the thiazole-5-carboxylate in a 1:1 mixture of THF and H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4-6 hours.
Acidification: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1N HCl to pH 3-4 to precipitate the thiazole-5-carboxylic acid. Filter and dry.
Activation: Dissolve the carboxylic acid in anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 30 minutes at 0 °C to form the active ester.
Coupling: Add 1.1 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of DIPEA. Stir at room temperature for 12 hours.
Validation: Monitor reaction completion via LC-MS. Quench with water, extract with ethyl acetate, and purify via flash chromatography. Confirm the presence of the amide N-H peak (~11.0 ppm) via ¹H-NMR[3].
Protocol 2: In Vitro Biological Evaluation (Cell Viability)
Causality: Testing the synthesized compounds against specific cell lines (e.g., A-549, HCT-8) ensures that the observed biochemical kinase inhibition translates into functional phenotypic cytotoxicity[3].
Cell Culture: Culture A-549 and HCT-8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ incubator.
Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours to allow attachment.
Treatment: Treat cells with varying concentrations of the thiazole-5-carboxamide and thiazole-5-carboxylate analogs (0.1 µM to 50 µM).
Self-Validating Control: Use 5-fluorouracil or Foretinib as a positive control to validate assay sensitivity[1]. Use DMSO (0.1%) as a vehicle negative control.
MTT Assay: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
Quantification: Remove the medium, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
References
Source: MDPI (Applied Sciences)
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies
Source: PLOS One
URL
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment
Source: Taylor & Francis
URL
Source: Journal of the Korean Chemical Society (via ResearchGate)
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors
Source: ACS Medicinal Chemistry Letters
URL
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as the final, critical step in the lifecycle of a chemical workflow. Understanding the ultimate fate of a complex mole...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory chore, but as the final, critical step in the lifecycle of a chemical workflow. Understanding the ultimate fate of a complex molecule like Methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate is essential for maintaining both laboratory safety and environmental integrity.
Because this molecule contains a halogen (bromine) alongside robust heterocyclic rings (thiazole and pyridine), it cannot be disposed of via standard solvent streams. It must be managed as a Halogenated Organic Waste , requiring specialized thermal destruction pathways to prevent the release of corrosive acids or the de novo synthesis of toxic byproducts[1][2].
Here is the comprehensive, self-validating operational guide for the proper segregation, accumulation, and thermal destruction of this compound.
To dispose of a chemical safely, we must first understand how its molecular architecture dictates its destruction:
The Bromine Atom (Halogen): Dictates the entire disposal pathway. Under high heat, bromine forms hydrogen bromide (HBr) or free bromine gas (Br₂). Land disposal is strictly prohibited for compounds with carbon-halogen bonds[2].
The Thiazole Ring (Sulfur & Nitrogen): Combustion of sulfur yields sulfur dioxide (SO₂). Interestingly, the intrinsic sulfur in this molecule provides a stoichiometric advantage during incineration: the SO₂ produced actively helps reduce free halogens (Br₂) into hydrogen halide (HBr)[3]. HBr is significantly easier to neutralize in downstream scrubbers.
The Pyridine Ring (Nitrogen): Combustion yields nitrogen oxides (NOx), requiring excess air environments and sufficient residence time to fully oxidize[3].
Laboratory Segregation & Accumulation Protocol
The most critical point of failure in chemical disposal occurs at the lab bench. Mixing halogenated waste with non-halogenated waste contaminates the entire batch, drastically altering its fuel value (BTU) and exponentially increasing disposal costs[1][4].
Container Selection: Utilize a High-Density Polyethylene (HDPE) carboy.
Causality: HDPE provides superior chemical resistance against halogenated esters, preventing leaching or structural degradation of the container over time.
At-Source Segregation: Dispense the waste only into carboys explicitly designated for Halogenated Organics (often color-coded green in institutional settings)[4].
Causality: Halogenated wastes have a lower heating value (~4,000 BTU/lb) compared to non-halogenated solvents and require auxiliary fuel during incineration[1]. Mixing them disrupts the incinerator's thermal matrix.
EPA Subpart K Labeling: Affix a label reading "Unwanted Material - Halogenated Organic Waste" along with the accumulation start date.
Causality: Regulatory compliance. Terms like "Waste" or "Aqueous" are legally insufficient. Emergency responders must immediately recognize the halogenated hazard profile[5].
The Self-Validation Loop (Containment Check):
Action: Seal the carboy, log the exact mass/volume on your composite sheet[4], and place it in a secondary containment tray.
Validation: Once a week, swipe the interior of the secondary containment tray with a pH test strip moistened with distilled water. A neutral pH confirms absolute containment. An acidic shift indicates micro-leaks of HBr forming from ambient degradation, triggering an immediate repackaging protocol.
The Thermal Destruction Pathway
Once transferred to a licensed RCRA hazardous waste vendor, the compound undergoes Rotary Kiln Incineration , the gold standard for halogenated heterocyclic waste[1][3]. The process relies on the "3 Ts" of combustion: Time, Temperature, and Turbulence[6].
Workflow for the segregation, transport, and thermal destruction of halogenated heterocyclic waste.
Industrial Destruction Methodology:
Primary Volatilization (Rotary Kiln): The waste is injected into a rotary kiln operating between 900°C and 1100°C. This volatilizes the ester and initiates the thermal cleavage of the robust pyridine and thiazole rings[3].
Complete Oxidation (Secondary Combustion Chamber - SCC): The volatilized gases pass into the SCC, operating at >1100°C with a minimum residence time of 2 seconds[3].
Causality: This extreme temperature is the critical threshold required to completely destroy brominated organics and prevent the de novo synthesis of toxic brominated dioxins and furans during the cooling phase[6].
Acid Gas Neutralization (Spray Dryer Absorber): The combustion gases (now containing HBr, SO₂, and NOx) enter a scrubber system. A finely atomized spray of hydrated lime (Ca(OH)₂) and water contacts the gas[3].
Causality: The lime reacts instantly with the HBr and SO₂ to form benign, solid calcium salts (e.g., calcium bromide and calcium sulfate), which are filtered out via a pulse-jet fabric filter system, allowing only clean exhaust to be released[3].
Quantitative Destruction Parameters
The following table summarizes the precise operational targets required to safely eliminate this compound from the environment.
Parameter
Operational Target
Causality / Mechanism
Primary Kiln Temperature
900°C – 1100°C
Volatilizes the ester and initiates thermal cleavage of the robust pyridine and thiazole heterocyclic rings[3].
Secondary Chamber Temp.
> 1100°C
Critical thermal threshold to prevent the de novo synthesis of brominated dioxins/furans[6].
Gas Residence Time
> 2.0 seconds
Ensures complete oxidation of carbon and nitrogen species in an excess air environment[3].
Scrubber Reagent
Hydrated Lime (Ca(OH)₂)
Neutralizes corrosive HBr and SO₂ gases generated from the bromine and sulfur heteroatoms[3].
Heating Value (BTU)
~4,000 BTU/lb
Halogenated wastes possess lower intrinsic energy and require auxiliary fuel blending to maintain self-sustaining combustion[1].
References[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEisgaFLwE-zLnzENBLShefkcLvXOwAqkblZs9JeujFDJq0MWZ8BnzsnTiIMRiIiVgsVk36VZxwtKPyfwTLIsQRiVAz0he5dHkPp6rHD2LulkkDg_qBqpNj7saJfu-GCHWPjnMA2yQef_WNjTGh7qHWKy0h[4] Hazardous Waste Segregation Guidelines. Bucknell University. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmTPmk7i2zL-BvUxiSnsRI00O0puAUGxbwYgfbKGYf8_IFb4rxjl-osE36cYTfteEV21HWUBrPOHwxj1JT7cnbZg6sv6yISTBNDvqytps1AOCjTPj1mTzlmtC3P-0xAz3LWmrDim4YZNWYrfkjLiW8usPzoT5QB04NabysEGqY5Kx6FbzvFC9F9wY6VpsnJSnhb56Elej2mH37F7NQLwcSmiycPL1vCl5yNQV6zy4Z_ENzXw==[2] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkPpggan2qkiDCitrUMhkBOUrulv0UDnfrEUOwJpIGXwNynhj7Yf9jYO-GFtmdv1CcCkXGFTWYMvTjgXuh5S9zUY1m1B6rUnzgDxHZpV1zuKYNs7XpCRT8Y2-Yury5uq8Zttw9SUPhbpH5wqQxCWGedfmyC0qWihhb-JZjewYpuCgMWHzya4av3Hc89Z91-7C4j_ybSQHAIy8_CNt2VGwAb7bvs41LD7_-kw==[5] Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT4xqA9_dX7VxM7I672eoca95tIyfDvO-NbOAVopBf-BFJZynk0BmbhtfsQNzk7kkyKGG1T6voLZH1fo1OCwbpwXypyQqofB2WLsczbv__IZK_Zh_Up7eQB1VBEvsnrGQ8iWKPO1LooWEGFMCYvChmMosBdt6W1BU-ipxUVn020qP1SAh4KD_mR1KLTslofe0eSw_8_QnEADu5bVOK0EjAQRdw[6] Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices. Stockholm Convention on POPs. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEG8Vkk4qkvQjWm_FN5KfEF--yja8-R28opmBbmrNOcg_b8K-rqTZ34iMhRPnCgo3g59AqJKvhlM87Pipphttqty3Vq_z4PAmBbZE89NoIC8GyZ9vMdqPYsRRnuUdOtUaqPIsF9kb91ethX3t9em3BNVHTK1eaptYR-v3JIOx7RxLbx2u6AvjjHONo2cvaj8TFolGkWhfhwBsqfHGOEA==[3] Disposal of Gaseous Ozone-Depleting Substances (ODS) by High-Temperature Incineration. Waste-to-Energy Research and Technology Council (WtERT). https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl44Jrp8DNprE8YNiqKRxUTsghp2Dlozyo0qUxdoX-ssTCcMcGoOgmLOgMvRueBq_WYVTcl1Cz9F9425XZaJHjXxqxRcwj9pTUbOJYhLwbTjR6A3kiqRw0d43v0Yt7jfwmWW74RX64B04LyFx_91zwnYJUcSkErw==